1-Methyl-1-naphthalen-1-ylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-naphthalen-1-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPDZONJCRPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328706 | |
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119090-35-6 | |
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine
This technical guide provides a comprehensive overview of the synthetic pathways for 1-methyl-1-naphthalen-1-ylhydrazine, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and process visualizations.
Introduction
This compound is a substituted hydrazine derivative incorporating a naphthalene moiety. The synthesis of such compounds is of significant interest due to the prevalence of hydrazine derivatives in pharmaceuticals and other biologically active molecules. The synthetic route to this compound is not widely documented in readily available literature, necessitating a pathway constructed from established reactions for analogous compounds. The most logical and chemically sound approach involves a two-step process: the synthesis of the precursor 1-naphthalen-1-ylhydrazine (also known as 1-naphthylhydrazine), followed by its selective N-methylation.
Synthesis of the Precursor: 1-Naphthalen-1-ylhydrazine
Two primary methods for the synthesis of 1-naphthalen-1-ylhydrazine are presented below.
Method A: From 1-Naphthylamine via Diazotization and Reduction
This classic approach involves the conversion of 1-naphthylamine to a diazonium salt, which is then reduced to the corresponding hydrazine.
Experimental Protocol:
An analogous procedure for the synthesis of 2-naphthylhydrazine hydrochloride can be adapted for the 1-naphthyl isomer[1].
-
Diazotization: A suspension of 1-naphthylamine in hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Reduction: A solution of tin(II) chloride in hydrochloric acid is added portion-wise to the diazonium salt solution, still under cooling. The resulting mixture is stirred for several hours to allow for the reduction of the diazonium salt to the hydrazine.
-
Isolation: The precipitated 1-naphthalen-1-ylhydrazine hydrochloride is collected by filtration, washed with cold water and diethyl ether, and then dried.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 1-Naphthylamine | 143.19 | 1.0 | 1.0 | (Starting Amount) |
| Sodium Nitrite | 69.00 | 1.1 | 1.1 | (Calculated) |
| Tin(II) Chloride | 189.60 | 3.0 | 3.0 | (Calculated) |
| Hydrochloric Acid | 36.46 | - | - | (As solvent/reagent) |
| Product: | 194.66 (HCl salt) | - | - | Yield dependent |
Note: The above table provides molar equivalents. The exact amounts should be calculated based on the starting quantity of 1-naphthylamine.
Method B: From 1-Naphthol and Hydrazine Hydrate
A more direct, one-step method involves the reaction of 1-naphthol with hydrazine hydrate, as detailed in a patent[2].
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, 1-naphthol, an aqueous solution of hydrazine hydrate (e.g., 80%), and sodium bisulfite are combined.
-
Reaction Conditions: The mixture is heated to 120-130 °C under a nitrogen atmosphere for an extended period (e.g., 30 hours).
-
Workup and Isolation: After cooling, the reaction mixture is filtered. The solid product is washed with deionized water until the pH is neutral and then dried. The crude product can be recrystallized from an ethanol/water mixture to yield pure 1-naphthalen-1-ylhydrazine.
Quantitative Data:
| Reagent/Product | Amount | Concentration/Purity |
| 1-Naphthol | 25 g | Industrial Grade |
| Hydrazine Hydrate Solution | 200 g | 80% in water |
| Sodium Bisulfite | 20 g | - |
| Product: | 18 g (67% yield) | Recrystallized |
Selective N-Methylation of 1-Naphthalen-1-ylhydrazine
The final step is the selective methylation of the nitrogen atom attached to the naphthalene ring. Direct methylation can lead to a mixture of products (methylation at N-1 vs. N-2, and dimethylation). Therefore, a strategy involving a protecting group is recommended for better selectivity.
Experimental Protocol (Protected Hydrazine Method):
This protocol is based on general methods for the selective alkylation of hydrazine derivatives[3][4].
-
Protection: 1-Naphthalen-1-ylhydrazine is first reacted with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form a Boc-protected hydrazine. This step directs the subsequent alkylation.
-
Metalation: The Boc-protected hydrazine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as n-butyllithium (n-BuLi), is added to deprotonate the nitrogen atom, forming a nitrogen anion.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The reaction is allowed to proceed to completion.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography or distillation under reduced pressure.
Quantitative Data:
| Step | Reagent | Equivalents |
| Protection | 1-Naphthalen-1-ylhydrazine | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | |
| Metalation | Boc-protected hydrazine | 1.0 |
| n-Butyllithium (n-BuLi) | 1.1 | |
| Methylation | Methyl Iodide (CH₃I) | 1.1 |
| Deprotection | Boc-protected methylated hydrazine | 1.0 |
| Acid (e.g., TFA or HCl) | Excess |
Visualizations
Overall Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Selective N-Methylation
Caption: Experimental workflow for the selective N-methylation step.
Conclusion
The synthesis of this compound can be effectively achieved through a two-stage process. The initial preparation of 1-naphthalen-1-ylhydrazine can be accomplished either from 1-naphthylamine or 1-naphthol, with the latter offering a more direct route. Subsequent selective N-methylation is best performed using a protecting group strategy to ensure the desired regioselectivity and avoid over-methylation. The protocols and data presented in this guide provide a solid foundation for the successful laboratory synthesis of this compound for further research and development.
References
Spectroscopic Data for 1-Methyl-1-naphthalen-1-ylhydrazine: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated spectroscopic properties of 1-Methyl-1-naphthalen-1-ylhydrazine. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic data of analogous structures, namely 1-naphthalen-1-ylhydrazine and 1-methyl-1-phenylhydrazine. Furthermore, a detailed, plausible experimental protocol for the synthesis of the title compound is provided.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| N-CH₃ | 3.0 - 3.3 | s | - |
| NH₂ | 3.6 - 4.0 | br s | - |
| Naphthyl-H | 7.2 - 8.2 | m | - |
Prediction based on data for 1-methyl-1-phenylhydrazine, with adjustments for the naphthalene ring system.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | 35 - 45 |
| Naphthyl-C (quaternary) | 130 - 150 |
| Naphthyl-CH | 110 - 130 |
Prediction based on general values for N-methylated arylhydrazines and the known spectrum of 1-methylnaphthalene.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 157 | [M - CH₃]⁺ |
| 142 | [M - N₂H₂]⁺ |
| 127 | [Naphthyl]⁺ |
Molecular weight of C₁₁H₁₂N₂ is 172.23 g/mol .
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3400 | N-H stretch (NH₂) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2800 - 3000 | Aliphatic C-H stretch (CH₃) |
| 1600 - 1650 | N-H bend (NH₂) |
| 1450 - 1600 | Aromatic C=C stretch |
Prediction based on the IR spectrum of 1-naphthalen-1-ylhydrazine hydrochloride and general IR data for N-methylated hydrazines.
Experimental Protocols
The synthesis of this compound can be approached through the N-methylation of 1-naphthalen-1-ylhydrazine. The following is a detailed hypothetical protocol.
Synthesis of this compound
Materials:
-
1-naphthalen-1-ylhydrazine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
Procedure:
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To a solution of 1-naphthalen-1-ylhydrazine (1.0 eq) in dry acetone in a round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium carbonate (3.0 eq).
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Stir the suspension vigorously for 15 minutes at room temperature.
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Add methyl iodide (1.5 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Characterization:
The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity. The obtained data can be compared with the predicted values in Tables 1-4.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the characterization of the final product.
Caption: Synthetic route to this compound.
Caption: Workflow for the spectroscopic characterization.
Signaling Pathways and Biological Activity
Currently, there is no published information available regarding any signaling pathways or specific biological activities associated with this compound. Research into this compound would be required to elucidate its potential roles in biological systems.
An In-depth Technical Guide on 1-Methyl-1-naphthalen-1-ylhydrazine
CAS Number: 119090-35-6
Disclaimer: Publicly available information on the specific synthesis, properties, and biological activity of 1-Methyl-1-naphthalen-1-ylhydrazine is limited. This guide provides a comprehensive overview based on established chemical principles and data available for structurally related compounds. The experimental protocols described are representative and may require optimization for the specific synthesis of this compound.
Introduction
This compound is a substituted hydrazine derivative containing both a methyl and a naphthalen-1-yl group attached to the same nitrogen atom. Hydrazine derivatives are a significant class of organic compounds utilized as intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the bulky and electronically distinct naphthalene ring, combined with the methyl group, suggests that this compound could serve as a valuable building block in medicinal chemistry and materials science. Research into hydrazine and hydrazone derivatives has highlighted their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.
Physicochemical Properties
| Property | Value |
| CAS Number | 119090-35-6 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Synonyms | N-Methyl-N-naphthalen-1-yl-hydrazine, 1-Methyl-1-(1-naphthyl)hydrazine |
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on general methods for the preparation of N-substituted hydrazines. One common approach involves the N-arylation of a substituted hydrazine.
Representative Experimental Protocol: N-Arylation of Methylhydrazine
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Reaction Scheme:
1-Halonaphthalene + Methylhydrazine → this compound
Materials:
-
1-Iodonaphthalene or 1-Bromonaphthalene
-
Methylhydrazine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (e.g., Argon, Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent to the flask.
-
Add 1-halonaphthalene to the reaction mixture.
-
Add methylhydrazine to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: The choice of catalyst, ligand, base, solvent, and temperature are crucial for the success of the reaction and will require experimental optimization.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the nucleophilic nature of the hydrazine moiety. The nitrogen atoms possess lone pairs of electrons, making them susceptible to reaction with electrophiles.
Formation of Hydrazones
A primary reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in organic synthesis and has been utilized to prepare a vast library of biologically active molecules. The formation of a hydrazone from this compound would introduce the naphthalen-1-yl-methyl-hydrazinyl moiety into a new molecular scaffold, potentially leading to novel therapeutic agents.
Reactivity of the N-H Bond
The remaining N-H bond in this compound can undergo further substitution reactions, allowing for the introduction of a second substituent on the nitrogen atom. This provides a route to more complex, tri-substituted hydrazine derivatives.
Potential Biological Significance
While no specific biological data for this compound has been reported, the broader class of hydrazine and hydrazone derivatives has been extensively studied. The incorporation of a naphthalene ring, a common scaffold in medicinal chemistry, suggests that derivatives of this compound could exhibit interesting pharmacological properties. The lipophilic nature of the naphthalene group may influence the compound's ability to cross cell membranes and interact with biological targets.
Signaling Pathways
There is no information available in the scientific literature regarding any signaling pathways that are modulated by this compound. Research into the biological activity of this specific compound would be required to elucidate any such interactions.
Conclusion
This compound is a chemical entity with potential as a synthetic intermediate. While specific data on this compound is scarce, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting chemical and biological properties. Further research is needed to fully characterize its synthesis, reactivity, and potential applications. The methodologies and potential applications outlined in this guide are based on established principles of hydrazine chemistry and provide a foundation for future investigations into this compound.
Physical and chemical characteristics of 1-Methyl-1-naphthalen-1-ylhydrazine
Preface
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the physical and chemical characteristics of 1-Methyl-1-naphthalen-1-ylhydrazine. Due to the limited availability of public data on this specific compound, this document also provides information on the closely related compound, Naphthalen-1-ylmethyl-hydrazine, to offer a broader context. It is imperative to note the structural differences between these two compounds when utilizing the provided data.
Compound Identification and Structure
1.1. This compound
1.2. Naphthalen-1-ylmethyl-hydrazine
A structurally related compound, Naphthalen-1-ylmethyl-hydrazine, with the CAS Number 51421-38-6, has more available data[2][3]. It is crucial to distinguish this compound from this compound, as the position of the methyl group and the point of attachment of the naphthalene moiety to the hydrazine group are different, which will significantly influence its chemical and biological properties.
Physicochemical Properties
The following table summarizes the available physicochemical properties for Naphthalen-1-ylmethyl-hydrazine. Data for this compound is largely unavailable.
| Property | Value (for Naphthalen-1-ylmethyl-hydrazine) | Reference |
| Molecular Formula | C11H12N2 | [2][3] |
| Molecular Weight | 172.23 g/mol | [2] |
| Exact Mass | 172.100048391 | [2] |
| PSA (Polar Surface Area) | 38.05 Ų | [2][3] |
| LogP | 2.89430 | [2][3] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Heavy Atom Count | 13 | [2] |
| Complexity | 158 | [2] |
| HS Code | 2928000090 | [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the provided search results. However, a synthesis route for Naphthalen-1-ylmethyl-hydrazine is mentioned, which could potentially be adapted. The synthesis of Naphthalen-1-ylmethyl-hydrazine has been reported in the literature, for instance, in the Journal of Organic Chemistry, 1965, vol. 30, # 2 p. 321 - 323, starting from 1-Chloromethyl naphthalene[3].
A general workflow for a potential synthesis could be visualized as follows:
Reactivity and Stability
Information regarding the specific reactivity and stability of this compound is not available. For the related compound, Naphthalen-1-ylmethyl-hydrazine hydrochloride (CAS 94714-35-9), it is advised to store the stock solution at -80°C for use within 6 months, or at -20°C for use within 1 month to avoid product failure due to repeated freezing and thawing[4]. This suggests that hydrazines with this scaffold may have limited stability in solution at higher temperatures. To improve solubility, it is suggested to heat the solution to 37°C and use sonication[4].
Biological Activity and Signaling Pathways
There is no information in the provided search results regarding the biological activity or any associated signaling pathways for this compound. Hydrazine and hydrazone derivatives, in general, are known to possess a wide range of biological and pharmacological properties and are of considerable interest in medicinal chemistry[5].
Should research on this compound be undertaken, a general workflow for screening its biological activity could be conceptualized as follows:
Spectral Data
No specific spectral data (NMR, IR, MS) for this compound was found. For researchers interested in the naphthalenic moiety, spectral data for 1-Methylnaphthalene is available and can serve as a reference for the signals corresponding to that part of the molecule. The National Institute of Standards and Technology (NIST) provides infrared and mass spectrometry data for 1-Methylnaphthalene (CAS 90-12-0)[6][7]. A Raman spectrum of neat 1-methylnaphthalene has also been described[8].
Conclusion
While the specific compound this compound is identified by CAS number 119090-35-6, there is a significant lack of publicly available data regarding its physical and chemical properties, synthesis, and biological activity. Researchers are encouraged to use the information on the related compound, Naphthalen-1-ylmethyl-hydrazine, with caution, being mindful of the structural differences. Further experimental investigation is required to fully characterize this compound.
References
- 1. N-METHYL-N-NAPHTHALEN-1-YL-HYDRAZINE CAS#: 119090-35-6 [m.chemicalbook.com]
- 2. Naphthalen-1-ylmethyl-hydrazine|lookchem [lookchem.com]
- 3. NAPHTHALEN-1-YLMETHYL-HYDRAZINE | CAS#:51421-38-6 | Chemsrc [chemsrc.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalene, 1-methyl- [webbook.nist.gov]
- 7. Naphthalene, 1-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Unlocking the Potential of 1-Methyl-1-naphthalen-1-ylhydrazine: A Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-naphthalen-1-ylhydrazine is a small molecule with a unique chemical structure combining a naphthalene ring and a methylhydrazine moiety. While specific research on this compound is limited, the well-documented and diverse biological activities of related naphthalene and hydrazine derivatives suggest that this compound represents a promising, yet underexplored, starting point for novel drug discovery and development. This guide provides a comprehensive overview of the potential research areas for this compound, including proposed synthetic routes, potential biological targets, and detailed experimental protocols to facilitate its investigation.
The naphthalene scaffold is a key feature in numerous approved drugs and biologically active molecules, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets. Hydrazine and its derivatives, particularly hydrazones, are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The strategic combination of these two pharmacophores in this compound offers a compelling rationale for its exploration as a novel therapeutic agent.
This document serves as a foundational resource for researchers, outlining potential avenues of investigation and providing the necessary technical guidance to unlock the therapeutic potential of this compound.
Proposed Synthetic Routes
The synthesis of this compound is not yet described in the scientific literature. However, based on established synthetic methodologies for analogous compounds, two plausible routes are proposed.
Route 1: Reductive Amination followed by Methylation
This pathway begins with the synthesis of 1-naphthylhydrazine from 1-naphthol, followed by methylation.
Caption: Proposed Synthesis Route 1 for this compound.
Route 2: N-Arylation of Methylhydrazine
This alternative approach involves the direct coupling of a naphthalene precursor with methylhydrazine.
Caption: Proposed Synthesis Route 2 for this compound.
Potential Biological Activities and Research Areas
Drawing parallels from structurally related compounds, this compound could be investigated for a range of biological activities.
Anticancer Activity
Many naphthalene and hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. Potential mechanisms to investigate include:
-
Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: It may halt cell proliferation at specific checkpoints of the cell cycle.
-
Inhibition of Key Oncogenic Signaling Pathways: Pathways such as PI3K/Akt/mTOR or MAPK are common targets for anticancer agents.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Hydrazone derivatives, in particular, have shown significant antibacterial and antifungal properties. The lipophilic naphthalene moiety could enhance membrane permeability, a desirable feature for antimicrobial drugs.
Anti-inflammatory Activity
Naphthalene derivatives have been explored for their anti-inflammatory potential. The mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.
Suggested Experimental Protocols
To systematically evaluate the potential of this compound, a tiered experimental workflow is proposed.
An In-depth Technical Guide to 1-Methyl-1-naphthalen-1-ylhydrazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for 1-methyl-1-naphthalen-1-ylhydrazine and its derivatives. Due to the limited availability of public research on the specific core compound, this document leverages data from closely related analogs and precursors to provide a foundational understanding for researchers in drug discovery and development.
Introduction
Hydrazine derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities. The incorporation of a naphthalene moiety can enhance the biological efficacy of these molecules. This guide focuses on the synthesis and biological evaluation of this compound and its analogs, providing a basis for further research and development in this area.
Synthesis of Naphthylhydrazine Scaffolds
The synthesis of the core scaffold, 1-naphthylhydrazine, is a critical first step. Two primary methods have been reported:
Method 1: Diazotization and Reduction of 1-Naphthylamine
A common route to 1-naphthylhydrazine involves the diazotization of 1-naphthylamine followed by a reduction step.[1]
-
Step 1: Diazotization: 1-Naphthylamine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Step 2: Reduction: The diazonium salt is then reduced to 1-naphthylhydrazine. A common reducing agent for this transformation is stannous chloride in concentrated hydrochloric acid.[2]
Method 2: From 1-Naphthol and Hydrazine Hydrate
An alternative synthesis route involves the direct reaction of 1-naphthol with hydrazine hydrate.[1] This method can be performed under normal or elevated pressure in the presence of an inert gas.[1]
Proposed Synthesis of this compound
While specific literature for the direct synthesis of this compound is scarce, a plausible approach involves the methylation of the 1-naphthylhydrazine precursor.
Caption: Proposed synthetic pathway for this compound.
Biological Activities of Analogs and Derivatives
Antioxidant Activity
A study on 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogs demonstrated their potential as antioxidant agents.[3] The antioxidant capacity was evaluated using the ABTS radical scavenging assay, with some analogs showing activity superior to the Trolox standard.[3]
| Compound | EC50 (µg/mL) for ABTS radical scavenging |
| 1-(2-(but-3-ynyl)-5-nitrobenzylidene)-2-methylhydrazine | ~1.7 times more active than Trolox |
| Other nitro-, halo-, methoxy-, and naphthyl-substituted analogs | Varied activities |
| Table 1: Antioxidant activity of selected 1-methylhydrazine analogs.[3] |
Anticancer Activity
Naphthalene-based compounds have been investigated for their anticancer properties.[4][5] For instance, naphthalen-1-yloxyacetamide derivatives have been synthesized and evaluated for their cytotoxicity against MCF-7 breast cancer cells.[4] Some of these compounds induced cell cycle arrest and apoptosis.[4] While not direct analogs, these findings suggest that the naphthalene moiety can be a key pharmacophore in the design of anticancer agents.
Naphthalene-1,4-dione analogs have also been explored as anticancer agents by targeting the Warburg effect.[6]
Antimicrobial Activity
Hydrazone derivatives are well-documented for their antimicrobial activities.[7] Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, which can be synthesized from hydrazone intermediates, have shown promising effects against both Gram-positive and Gram-negative bacteria and fungi.[8]
Experimental Protocols
This section details the general experimental methodologies for the synthesis and evaluation of hydrazine derivatives, based on the available literature for analogous compounds.
General Synthesis of Hydrazones from Naphthyl Acetohydrazide
This protocol describes the synthesis of hydrazone ligands from a naphthyl-containing hydrazide.
Materials:
-
Methyl 2-(naphthalen-1-yl)acetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of methyl 2-(naphthalen-1-yl)acetate and hydrazine hydrate (1:1 molar ratio) in ethanol is refluxed for six hours.[9][10]
-
The resulting solid is collected by filtration, washed with water and ethanol, to yield the 2-(naphthalen-1-yl)acetohydrazide.[9][10]
-
The acetohydrazide can then be reacted with various aldehydes or ketones to form the corresponding hydrazones.
Caption: General workflow for the synthesis of naphthyl hydrazone derivatives.
Antioxidant Activity Assay (ABTS Method)
This protocol is based on the evaluation of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogs.[3]
Principle: The assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compounds are added to the ABTS•+ solution.
-
The absorbance is measured after a specific incubation time.
-
The percentage inhibition of the ABTS radical is calculated.
-
The EC50 value, the concentration of the compound that causes 50% inhibition, is determined.[3]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for this compound are not yet elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.
-
Antioxidant Activity: The hydrazine moiety can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals.[3]
-
Anticancer Activity: Naphthalene derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax) and activation of caspases.[4]
-
Enzyme Inhibition: Hydrazines and hydrazones are known to act as inhibitors of various enzymes, which could be a key aspect of their pharmacological effects.
Caption: Postulated signaling pathways for this compound analogs.
Conclusion and Future Directions
This compound and its derivatives represent a promising area for drug discovery. The synthetic routes to the core scaffold are established, and the biological activities of related analogs suggest potential therapeutic applications in areas such as cancer and diseases associated with oxidative stress.
Future research should focus on the targeted synthesis of this compound and a systematic evaluation of its biological properties. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of novel therapeutic agents based on this scaffold. The development of a diverse library of derivatives will also be essential to establish structure-activity relationships and optimize for potency and selectivity.
References
- 1. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]
- 2. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Literature review of 1-Methyl-1-naphthalen-1-ylhydrazine
Disclaimer: The compound 1-Methyl-1-naphthalen-1-ylhydrazine is not well-documented in publicly available scientific literature. This guide provides a theoretical framework based on established chemical principles and data from analogous compounds. The experimental protocols described are hypothetical and would require optimization and validation in a laboratory setting.
Introduction
This compound is an organic molecule featuring a naphthalene ring system linked to a methylated hydrazine moiety. While specific research on this compound is scarce, its structural components—the naphthalene group and the hydrazine functional group—are present in many biologically active molecules. Hydrazine derivatives are known for a wide range of pharmacological activities, and naphthalene-containing compounds are prevalent in medicinal chemistry.[1][2][3] This guide explores the potential synthesis, predicted properties, and possible biological significance of this compound based on data from structurally related analogs.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of this compound: formation of the C-N bond between the naphthalene ring and the hydrazine nitrogen, and methylation of the substituted nitrogen of a naphthylhydrazine precursor.
Pathway A: N-Methylation of 1-Naphthylhydrazine
This approach involves the direct methylation of commercially available 1-naphthylhydrazine. The key challenge is to achieve selective mono-methylation at the desired nitrogen atom.
A general procedure for the N-methylation of an N-acylhydrazone derivative can be adapted.[4]
-
Reaction Setup: To a solution of 1-naphthylhydrazine (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile (20 mL) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Addition of Methylating Agent: Stir the suspension vigorously for 5 minutes. Subsequently, add a methylating agent like methyl iodide (CH₃I) (5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain stirring for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Pathway B: Buchwald-Hartwig Amination
This modern cross-coupling method allows for the formation of carbon-nitrogen bonds, a key step in this proposed synthesis.[5][6][7] This pathway would involve the palladium-catalyzed coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene) with methylhydrazine.
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides with hydrazines.[8][9]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 1-bromonaphthalene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (0.02-0.10 eq).
-
Addition of Reagents: Add a strong, non-nucleophilic base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq). Add anhydrous toluene as the solvent.
-
Addition of Hydrazine: Add methylhydrazine (1.2 eq) to the mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product.
Physicochemical and Biological Data of Analogous Compounds
Due to the absence of experimental data for this compound, the properties of its immediate precursor, 1-naphthylhydrazine, and its phenyl analog, 1-methyl-1-phenylhydrazine, are presented for comparative purposes.
Table 1: Physicochemical Properties of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index |
| 1-Naphthylhydrazine | C₁₀H₁₀N₂ | 158.20 | 117 | 362.9 at 760 mmHg | 1.6392 (estimate) |
| 1-Methyl-1-phenylhydrazine | C₇H₁₀N₂ | 122.17 | N/A (liquid) | 243.3 | 1.574 |
Data sourced from LookChem and Biosynth.[10][11]
Table 2: Biological Activity of Analogous Compounds and Related Structures
| Compound/Class | Biological Activity | Reference |
| 1-Naphthylhydrazine | Antioxidant (radical scavenging), potential anticancer properties (via complexation).[1][2][3] | [1][2][3] |
| 1-Methyl-1-phenylhydrazine | Chemical crosslinking agent, immunosuppressive effects.[10] | [10] |
| 1-Naphthol Derivatives | Antioxidant, acetylcholinesterase inhibitors, carbonic anhydrase inhibitors.[12] | [12] |
| Hydrazone Derivatives | Antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antitubercular. | General class activity |
Predicted Biological Profile and Potential Applications
Based on the activities of its structural analogs, this compound could be a candidate for investigation in several areas of drug discovery and chemical biology.
-
Oncology: The presence of the 1-naphthyl moiety, combined with the hydrazine group, suggests potential for anticancer research. Complexes of 1-naphthylhydrazine have shown the ability to bind to DNA, a mechanism often exploited in cancer therapy.[1][2]
-
Neurodegenerative Diseases: Various 1-naphthol derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[12] The naphthalene core of the target compound makes this a plausible area of investigation.
-
Antioxidant and Anti-inflammatory Activity: Both the naphthalene and hydrazine components are associated with antioxidant and radical-scavenging properties.[1][2][3][12] This suggests potential applications in conditions associated with oxidative stress and inflammation.
-
Infectious Diseases: The broader class of hydrazone derivatives, which can be synthesized from hydrazines, possesses a wide spectrum of antimicrobial and antitubercular activities. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel anti-infective agents.
Conclusion
While this compound remains a largely unexplored chemical entity, a systematic approach based on established synthetic methodologies and the known biological activities of its analogs can guide future research. The proposed synthetic routes, particularly the Buchwald-Hartwig amination, offer a plausible and modern approach to its preparation. The predicted biological profile suggests that this compound may hold potential as a scaffold in medicinal chemistry, particularly in the fields of oncology and neuropharmacology. Further synthetic and biological evaluation is warranted to determine the actual properties and potential applications of this compound.
References
- 1. Buy 1-Naphthylhydrazine hydrochloride | 2243-56-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Crystallographic Structure, Theoretical Analysis, Molecular Docking Studies, and Biological Activity Evaluation of Binuclear Ru(II)-1-Naphthylhydrazine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1-phenylhydrazine | 618-40-6 | FM155165 [biosynth.com]
- 11. 1-Naphthylhydrazine|lookchem [lookchem.com]
- 12. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine, a key intermediate for various research and drug development applications. The outlined procedure is based on established synthetic methodologies for analogous compounds, ensuring a reproducible and efficient approach.
Introduction
This compound is a substituted hydrazine derivative of naphthalene. Hydrazine and its derivatives are important pharmacophores known for a wide range of biological activities. The incorporation of a naphthalene moiety can further modulate the pharmacological profile of the resulting compounds. This protocol details a plausible synthetic route for the preparation of this target compound, intended for use by researchers and scientists in the field of medicinal chemistry and organic synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process starting from the readily available 1-naphthylamine. The proposed pathway involves the diazotization of 1-naphthylamine followed by reduction to form 1-naphthalen-1-ylhydrazine. Subsequent methylation of the hydrazine will yield the final product. This approach is analogous to well-established methods for the synthesis of similar hydrazine derivatives.
Experimental Protocol
Materials and Methods
Materials:
-
1-Naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of 1-Naphthalen-1-ylhydrazine
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthylamine (1 equivalent) in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite (2.5 equivalents) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.
-
Dry the crude 1-naphthalen-1-ylhydrazine under vacuum.
Step 2: Synthesis of this compound
-
Methylation: In a round-bottom flask, dissolve the crude 1-naphthalen-1-ylhydrazine (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add methyl iodide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel to yield the pure product.
Data Summary
The following table summarizes the expected data for the synthesis of this compound. Please note that these are typical values and may vary depending on the experimental conditions.
| Parameter | 1-Naphthalen-1-ylhydrazine | This compound |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₁H₁₂N₂ |
| Molecular Weight | 158.20 g/mol | 172.23 g/mol |
| Appearance | Off-white to pale yellow solid | Yellowish oil or low-melting solid |
| Typical Yield | 70-80% | 60-75% |
| Purity (by HPLC) | >95% | >98% |
Visualizations
The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis and purification.
Application Notes and Protocols for the Analysis of 1-Methyl-1-naphthalen-1-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 1-Methyl-1-naphthalen-1-ylhydrazine. The methodologies described are based on established techniques for structurally similar compounds, including hydrazine and naphthalene derivatives, and are intended to serve as a comprehensive guide for researchers in drug development and related fields. These protocols may require further optimization for specific matrices and instrumentation.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented below. These values are extrapolated from data for 1-methylnaphthalene and are crucial for the development and optimization of analytical methods.[1][2][3][4]
| Property | Predicted Value | Source of Analogy |
| Molecular Formula | C₁₂H₁₂N₂ | - |
| Molar Mass | 184.24 g/mol | - |
| Boiling Point | ~250-260 °C | 1-Methylnaphthalene (240-243 °C)[1][2] |
| Melting Point | Not readily available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetonitrile. | 1-Methylnaphthalene is insoluble in water and soluble in ether and ethanol.[1] |
| Appearance | Expected to be a colorless to pale yellow oily liquid. | 1-Methylnaphthalene is a colorless oily liquid.[1] |
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various sample matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of moderately polar compounds like this compound. The following protocol is adapted from a method for the separation of 1-methyl-1-phenylhydrazine.[5]
Experimental Protocol: HPLC-UV/MS
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent reverse-phase column with low silanol activity).[5]
-
Mobile Phase:
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Diode Array Detector (DAD) monitoring at a wavelength determined by a UV scan of the analyte (a starting point would be ~220 nm and ~280 nm based on the naphthalene chromophore).
-
MS: Electrospray Ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Method Development
Caption: A logical workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydrazine group, derivatization is often employed to improve chromatographic performance. The following protocol is based on methods for other hydrazine derivatives.[6][7][8]
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
Derivatization Reagent: Acetone. The reaction of methylhydrazine with acetone to form acetone methylhydrazone is a well-established method to improve its volatility and chromatographic properties.[7][8]
-
Derivatization Procedure:
-
Column: HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent polar capillary column).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 260 °C.
-
Ion Source Temperature: 230 °C.[6]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode:
-
Full Scan: Acquire data from m/z 40 to 400 to identify the derivatized compound and any impurities.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.
-
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts can be predicted based on data for 1-methylnaphthalene and 1-methyl-1-phenylhydrazine.[2][9][10][11]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 300-500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the hydrazine moiety. The methyl protons attached to the nitrogen are expected to appear as a singlet around 3.0-3.5 ppm.[9]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Aromatic carbons are expected in the range of 110-140 ppm, and the methyl carbon signal is anticipated around 20-30 ppm.
-
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplets |
| N-CH₃ | ~3.0 - 3.5 | Singlet |
| N-H | Variable (broad) | Singlet |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C=C bonds.[12][13]
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the oily liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.
-
-
Data Acquisition: Scan the sample in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands.
Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3200 - 3400 | Broad to medium absorption, characteristic of the hydrazine group. |
| Aromatic C-H stretch | 3000 - 3100 | Sharp, medium to weak absorptions. |
| Aliphatic C-H stretch | 2850 - 2960 | Sharp, medium absorptions from the methyl group.[12] |
| Aromatic C=C stretch | 1500 - 1600 | Multiple sharp, medium to strong absorptions. |
| C-N stretch | 1250 - 1350 | Medium absorption. |
| Aromatic C-H bend | 700 - 900 | Strong absorptions, indicative of the substitution pattern on the naphthalene ring. |
Summary of Analytical Techniques
The following table summarizes the recommended analytical techniques for the characterization of this compound.
| Technique | Purpose | Key Parameters |
| HPLC-UV/MS | Separation, Quantification, Purity Assessment | Column: Reverse-phase C18 or similar; Mobile Phase: Acetonitrile/Water gradient with formic acid; Detection: UV (diode array) and/or MS (ESI+). |
| GC-MS | Identification, Quantification (especially for trace analysis) | Derivatization: Acetone; Column: Polar (e.g., WAX); Detection: EI-MS (Scan and/or SIM). |
| ¹H and ¹³C NMR | Structural Elucidation and Confirmation | Solvent: CDCl₃ or DMSO-d₆; provides detailed structural information. |
| FTIR | Functional Group Identification | Identifies key bonds (N-H, C-H, C=C, C-N). |
Signaling Pathway Representation of Analytical Workflow
Caption: An overview of the analytical workflow for the characterization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene, 1-methyl- (CAS 90-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Separation of Hydrazine, 1-methyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-1-phenylhydrazine(618-40-6) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1-naphthalen-1-ylhydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-naphthalen-1-ylhydrazine is a substituted hydrazine derivative that serves as a key building block in the synthesis of various heterocyclic compounds, most notably in the Fischer indole synthesis. Its naphthalene moiety provides a scaffold for the construction of benzo[g]indoles, a class of compounds with significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the Fischer indole synthesis.
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the preparation of N-aryl-N-methylhydrazines. A common approach involves the methylation of the corresponding naphthalenylhydrazine or the reduction of an N-nitroso-N-methylnaphthalenamine. Below is a representative protocol based on the reduction of N-methyl-N-nitrosnaphthalen-1-amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Methyl-N-nitrosnaphthalen-1-amine
-
Zinc dust
-
Glacial acetic acid
-
Water
-
40% Sodium hydroxide solution
-
Ether
-
5% Hydrochloric acid solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a suspension of zinc dust (3.1 gram atoms) in water (300 cc).
-
Vigorously stir the suspension while slowly adding a solution of N-methyl-N-nitrosnaphthalen-1-amine (0.73 mole) in glacial acetic acid (200 cc). Maintain the temperature between 10°C and 20°C using an ice bath.
-
After the addition is complete (approximately 1.5-2 hours), continue stirring for an additional hour at room temperature.
-
Warm the reaction mixture to 80°C on a steam bath.
-
Filter the hot solution to remove unreacted zinc. Wash the zinc residue with three 100-cc portions of a warm 5% hydrochloric acid solution.
-
Cool the combined filtrate and washings and basify with a 40% sodium hydroxide solution until the precipitated zinc hydroxide redissolves.
-
Separate the oily layer of the product. Extract the aqueous layer with two or three 100-cc portions of ether.
-
Combine the oily layer and the ether extracts. Remove the ether by distillation on a steam bath.
-
Distill the residue under reduced pressure to obtain this compound.
Note: This is a generalized procedure adapted from the synthesis of α-methyl-α-phenylhydrazine and may require optimization for the naphthalenyl analog.[1]
Application in Fischer Indole Synthesis
This compound is a valuable reagent in the Fischer indole synthesis, which allows for the preparation of N-methyl-benzo[g]indoles. The reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, followed by acid-catalyzed cyclization.[2][3]
General Workflow for Fischer Indole Synthesis
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocols for Fischer Indole Synthesis
The choice of acid catalyst and reaction conditions is crucial for the success of the Fischer indole synthesis.[3][4] Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.[3]
Protocol 1: Synthesis of 2,3-Dimethyl-1-methyl-1H-benzo[g]indole
This protocol is adapted from a general procedure for the synthesis of 2,3-dimethylindoles using an ionic liquid catalyst.[5]
Materials:
-
This compound hydrochloride
-
Ethyl methyl ketone
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]
-
Methanol
Procedure:
-
In a round bottom flask, combine equivalent moles of this compound hydrochloride and ethyl methyl ketone.
-
Add 20 mol % of [bmim(BF4)] as a catalyst and methanol as the solvent.
-
Reflux the reaction mixture on a water bath for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole Analog from Cyclohexanone
This protocol is based on the reaction of phenylhydrazine with cyclohexanone.[6]
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
N-methyl-2-pyrrolidone (NMP)
-
Oxygen
Procedure:
-
In an oven-dried reaction vessel, charge cyclohexanone and this compound hydrochloride.
-
Reflush the vessel with oxygen (1 atm).
-
Add N-methyl-2-pyrrolidone via syringe.
-
Stir the resulting solution at 140°C for 24 hours.
-
After cooling to room temperature, remove the volatiles under vacuum.
-
Purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis with various hydrazines and ketones, which can be used as a reference for optimizing reactions with this compound.
| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Cyclohexanone | N-methyl-2-pyrrolidone | 140°C | 24 h | Carbazole | 73 | [6] |
| Phenylhydrazine hydrochloride | 4-Methylcyclohexanone | N-methyl-2-pyrrolidone | 140°C | 24 h | 3-Methyl-carbazole | 80 | [6] |
| Phenylhydrazine hydrochloride | Ethyl methyl ketone | [bmim(BF4)] / Methanol | Reflux | 1 h | 2,3-Dimethylindole | 92 | [5] |
| 4-Methylphenylhydrazine HCl | Ethyl methyl ketone | [bmim(BF4)] / Methanol | Reflux | 1 h | 2,3,5-Trimethylindole | 94 | [5] |
Logical Relationship of Fischer Indole Synthesis Mechanism
The mechanism of the Fischer indole synthesis involves a series of well-defined steps, starting from the formation of a hydrazone and proceeding through a key[1][1]-sigmatropic rearrangement.
Caption: Key steps in the Fischer indole synthesis mechanism.
Conclusion
This compound is a valuable precursor for the synthesis of N-methyl-benzo[g]indoles via the Fischer indole synthesis. The provided protocols, adapted from related syntheses, offer a solid foundation for researchers to develop and optimize the synthesis of these important heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to the specific aldehyde or ketone used, allowing for the generation of a diverse range of substituted benzo[g]indoles for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for 1-Methyl-1-naphthalen-1-ylhydrazine
Disclaimer
Extensive literature searches for "1-Methyl-1-naphthalen-1-ylhydrazine" did not yield any specific biological data, established experimental protocols, or characterized signaling pathways for this exact molecule. The information presented herein is therefore hypothetical and constructed as a representative template based on the known activities of structurally related hydrazine and naphthalene-containing compounds. These protocols are intended to serve as a starting point for researchers and should be adapted and validated extensively.
Introduction
Hydrazine derivatives are a class of organic compounds with significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The naphthalene moiety is a common scaffold in drug discovery, known to interact with various biological targets. This document provides a hypothetical framework for the initial investigation of the biological activities of the novel compound this compound. The proposed experiments are designed to evaluate its potential antioxidant and cytotoxic effects.
Hypothetical Biological Activities and Mechanisms
Based on the activities of related compounds, this compound is postulated to exhibit the following biological effects:
-
Antioxidant Activity: The hydrazine group may act as a hydrogen donor or electron scavenger, neutralizing free radicals.
-
Cytotoxicity in Cancer Cells: Naphthalene derivatives have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the induction of oxidative stress and modulation of key signaling pathways.
A hypothetical signaling pathway for the proposed cytotoxic activity of this compound is presented below.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound.
DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM).
-
Prepare serial dilutions of the compound in methanol to achieve a range of concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). Prepare similar dilutions of ascorbic acid.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution or ascorbic acid dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
Data Presentation:
| Compound Concentration (µM) | % DPPH Scavenging (Mean ± SD) |
| 1 | Hypothetical Data |
| 10 | Hypothetical Data |
| 50 | Hypothetical Data |
| 100 | Hypothetical Data |
| 250 | Hypothetical Data |
| 500 | Hypothetical Data |
| Ascorbic Acid (100 µM) | Hypothetical Data |
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa cells).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM) and serially dilute it in culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare similar dilutions for doxorubicin.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound or doxorubicin. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | Hypothetical Data |
| 1 | Hypothetical Data |
| 10 | Hypothetical Data |
| 50 | Hypothetical Data |
| 100 | Hypothetical Data |
| Doxorubicin (10 µM) | Hypothetical Data |
Experimental Workflow
The following diagram illustrates the proposed workflow for the initial screening of this compound.
Caption: Workflow for the initial biological evaluation of the compound.
Conclusion
The provided application notes and protocols offer a foundational approach for investigating the potential biological activities of the novel compound this compound. It is imperative to reiterate that these are template protocols and require rigorous optimization and validation in a laboratory setting. Further studies, including mechanism of action elucidation and in vivo testing, would be necessary to fully characterize the pharmacological profile of this compound.
Application Notes and Protocols for the Derivatization of 1-Methyl-1-naphthalen-1-ylhydrazine for Ultrasensitive Analysis by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1-naphthalen-1-ylhydrazine is a hydrazine derivative of potential interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound in various matrices is crucial for its development and safety assessment. Hydrazines are known to be reactive and can be challenging to analyze directly due to their polarity and potential instability.[1] Derivatization is a common strategy to improve their chromatographic retention, stability, and ionization efficiency for mass spectrometric detection.[2][3] This application note provides a detailed protocol for the derivatization of this compound with p-anisaldehyde to form a stable hydrazone, enabling sensitive quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of Derivatization
The core principle of this method is the reaction of the hydrazine functional group of this compound with the aldehyde group of p-anisaldehyde. This condensation reaction, typically carried out under mild acidic conditions, results in the formation of a stable hydrazone derivative. The resulting derivative exhibits enhanced hydrophobicity, leading to better retention on reversed-phase chromatography columns, and the introduced aromatic moiety can improve ionization efficiency in the mass spectrometer, thereby increasing the sensitivity of the analysis.[2][4]
Experimental Protocols
1. Materials and Reagents
-
This compound (Analyte)
-
p-Anisaldehyde (Derivatizing Agent)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): Isotopically labeled this compound or a structurally similar hydrazine derivative.
-
Stock solutions of analyte and IS (1 mg/mL in Methanol)
-
Working standard solutions prepared by serial dilution of the stock solutions.
-
Sample matrix (e.g., plasma, urine)
2. Derivatization Protocol
This protocol is adapted from established methods for hydrazine derivatization.[4][5]
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine, or a solution of the analyte in a suitable solvent), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation (for biological matrices):
-
Add 300 µL of cold acetonitrile to the sample to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of p-anisaldehyde at 10 mg/mL in methanol.
-
To the supernatant from the previous step, add 50 µL of the p-anisaldehyde solution.
-
Add 10 µL of 1% formic acid in methanol to catalyze the reaction.
-
Incubate the mixture at 60°C for 30 minutes.[6]
-
-
Final Sample Preparation for Injection:
-
After incubation, evaporate the solvent under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the derivatized analyte.
-
Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
1. Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 4000 or equivalent) equipped with an electrospray ionization (ESI) source.[4]
2. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Hypothetical for the Derivative)
The following parameters would need to be optimized for the specific derivative of this compound and p-anisaldehyde. The values are based on typical parameters for similar derivatized hydrazines.[4]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing the derivatized standard. |
| Precursor Ion (Q1) | [M+H]⁺ of the derivatized analyte |
| Product Ion (Q3) | A stable fragment ion for quantification |
| Collision Energy (CE) | Optimized for maximum product ion intensity |
Data Presentation
The following tables present hypothetical quantitative data for the analysis of the derivatized this compound, illustrating the expected performance of the method. The linearity and precision data are modeled based on published methods for other derivatized hydrazines.[4]
Table 1: Linearity of the Method
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.015 |
| 0.5 | 0.078 |
| 1.0 | 0.152 |
| 5.0 | 0.765 |
| 10.0 | 1.530 |
| 50.0 | 7.645 |
| 100.0 | 15.290 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%RSD) |
| 0.3 | 0.29 ± 0.03 | 96.7 | 10.3 |
| 7.5 | 7.81 ± 0.55 | 104.1 | 7.0 |
| 75.0 | 72.5 ± 4.13 | 96.7 | 5.7 |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical derivatization reaction scheme.
References
- 1. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1-naphthalen-1-ylhydrazine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-naphthalen-1-ylhydrazine is a substituted hydrazine derivative that holds significant potential as a chemical intermediate in the synthesis of various heterocyclic compounds. Its structural features, combining a reactive hydrazine moiety with a bulky naphthalen-1-yl group, make it a valuable precursor for generating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in two major classes of reactions: the Fischer indole synthesis and the Knorr pyrazole synthesis. These pathways are fundamental in medicinal chemistry and drug development for the creation of novel therapeutic agents.
While specific literature examples detailing the use of this compound are not extensively documented, the protocols provided herein are based on well-established synthetic methodologies for analogous arylhydrazines. The data presented in the tables are representative examples to illustrate expected outcomes.
Application 1: Fischer Indole Synthesis of Benzo[g]indoles
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1][2][3][4] When this compound is used as the starting material, it leads to the formation of benzo[g]indole derivatives, which are of interest in medicinal chemistry due to their presence in various biologically active compounds.
The reaction proceeds through the formation of a hydrazone, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[1][4]
Experimental Protocol: Synthesis of 2,3-Dimethyl-1-methyl-1H-benzo[g]indole
Materials:
-
This compound
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: Once the hydrazone formation is complete, carefully add concentrated hydrochloric acid (2.0-3.0 eq) to the reaction mixture. Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,3-dimethyl-1-methyl-1H-benzo[g]indole.
Quantitative Data
| Entry | Ketone/Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Butan-2-one | HCl | 6 | 78 |
| 2 | Acetone | H₂SO₄ | 8 | 72 |
| 3 | Cyclohexanone | PPA | 5 | 85 |
PPA: Polyphosphoric Acid
Synthesis Workflow
Caption: Fischer Indole Synthesis Workflow.
Application 2: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazole derivatives from a hydrazine and a 1,3-dicarbonyl compound or its equivalent.[5] Utilizing this compound in this reaction provides a direct route to N-methyl-N-(naphthalen-1-yl) substituted pyrazoles, which are scaffolds of interest in the development of kinase inhibitors and other therapeutic agents.
The reaction involves the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyl-4-(1-methyl-1-naphthalen-1-yl)-4H-pyrazol-5-one
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid
-
Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).
-
Addition of Dicarbonyl: Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Quantitative Data
| Entry | 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ethanol/Acetic Acid | 4 | 88 |
| 2 | Acetylacetone | Ethanol | 3 | 92 |
| 3 | Dibenzoylmethane | Toluene | 6 | 81 |
Synthesis Workflow
Caption: Knorr Pyrazole Synthesis Workflow.
Conclusion
This compound serves as a versatile intermediate for the synthesis of complex heterocyclic structures such as benzo[g]indoles and substituted pyrazoles. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic utility of this compound. The resulting products are of significant interest for screening in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further exploration of the reactivity of this compound with other electrophilic partners is warranted to expand its application in the synthesis of novel chemical entities.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Methyl-1-naphthalen-1-ylhydrazine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established principles of medicinal chemistry and synthetic organic chemistry. Due to a lack of specific published data on 1-Methyl-1-naphthalen-1-ylhydrazine, the information presented herein is a scientifically guided projection of its potential applications and synthetic methodologies.
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Hydrazine and hydrazone derivatives are also recognized as important pharmacophores, known to be key components in various biologically active compounds.[2] The novel compound, this compound, which combines a naphthalene core with a geminal methyl and hydrazine group at the 1-position, represents an unexplored scaffold for the design of new therapeutic agents. This unique arrangement offers a three-dimensional exit vector for further chemical modification, potentially leading to compounds with improved pharmacological profiles.
The geminal methyl-amino motif can be considered a novel bioisostere for the commonly found gem-dimethyl group in drug candidates. Bioisosteric replacement is a key strategy in drug design to modulate physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and target binding affinity. The introduction of a hydrazine group in place of a methyl group can introduce a polar and reactive handle for further derivatization or for establishing key interactions with biological targets.
Potential Medicinal Chemistry Applications
The this compound scaffold is a versatile starting point for the development of a variety of therapeutic agents. Based on the known activities of related naphthalene and hydrazine-containing compounds, several potential applications can be hypothesized.
Anticancer Drug Discovery
The naphthalene ring is present in several anticancer agents. The this compound core could be elaborated to target various cancer-related pathways. For instance, derivatization of the hydrazine moiety could lead to potent inhibitors of kinases or other enzymes implicated in cancer progression.
Antimicrobial Agents
Hydrazone derivatives of various heterocyclic scaffolds have demonstrated significant antimicrobial and antifungal activities. The free amino group of this compound can be readily condensed with a range of aldehydes and ketones to generate a library of hydrazones for screening against bacterial and fungal pathogens.
Anti-inflammatory Drug Development
Naphthalene derivatives, such as Naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The this compound scaffold could be used to design novel anti-inflammatory agents, potentially acting through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical biological data for a series of derivatives of this compound to illustrate potential structure-activity relationships (SAR).
| Compound ID | R Group (on Hydrazine) | Target | IC50 (nM) | Cytotoxicity (CC50, µM) |
| MN-H | H | - | - | >100 |
| MN-Bz | Benzylidene | Tubulin | 150 | 10.5 |
| MN-Py | Pyridin-4-ylmethylene | EGFR | 85 | 25.2 |
| MN-In | Indole-3-ylmethylene | PI3K | 210 | 15.8 |
| MN-Ac | Acetyl | - | >10000 | >100 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from 1-tetralone.
Step 1: Synthesis of 1-Methyl-3,4-dihydronaphthalen-1(2H)-one
-
To a solution of 1-tetralone (1.0 eq) in dry THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of 1-Methyl-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Add a catalytic amount of acetic acid and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude product is then subjected to aromatization using a suitable oxidizing agent like DDQ or manganese dioxide in an inert solvent like dioxane at reflux.
-
After completion of the reaction (monitored by TLC), cool the mixture, filter off the solid, and concentrate the filtrate.
-
Purify the final product by column chromatography.
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the corresponding aldehyde or ketone (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure hydrazone derivative.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a derivative.
References
Application Notes and Protocols for the Purification of 1-Methyl-1-naphthalen-1-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 1-Methyl-1-naphthalen-1-ylhydrazine, a key intermediate in various synthetic applications. The following methodologies are based on established principles for the purification of substituted hydrazines and aromatic compounds.
Introduction
This compound is a disubstituted hydrazine containing a naphthalene moiety. Its purification is crucial to remove unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. This document outlines two primary purification techniques: recrystallization and column chromatography.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for this compound is provided below. These values are computationally derived and should be considered as estimates.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Boiling Point | 324.2 ± 11.0 °C[1] |
| Density | 1.158 ± 0.06 g/cm³[1] |
| pKa | 6.34 ± 0.70[1] |
Potential Impurities
A common synthetic route to this compound is the methylation of 1-naphthylhydrazine. Potential impurities from this synthesis include:
-
1-Naphthylhydrazine: Unreacted starting material.
-
1,2-Dimethyl-1-naphthalen-1-ylhydrazine: Over-methylated by-product.
-
Other reaction by-products: Depending on the specific methylating agent and reaction conditions.
Experimental Protocols
I. Purification by Recrystallization
Recrystallization is a suitable method for purifying solid this compound, provided a suitable solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
A. Solvent Screening
A preliminary solvent screening is essential to identify the optimal solvent or solvent system for recrystallization.
Protocol:
-
Place approximately 10-20 mg of the crude this compound into several test tubes.
-
To each tube, add a different solvent from the list below, dropwise, at room temperature until the solid dissolves. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, leading to significant crystal formation upon cooling.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Hexane
-
Ethyl Acetate
-
Toluene
-
Ethanol/Water mixtures
-
Ethyl Acetate/Hexane mixtures
B. Recrystallization Procedure
Protocol:
-
Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
II. Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities.
A. Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the appropriate solvent system using Thin-Layer Chromatography (TLC).
Protocol:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate in varying ratios).
-
Visualize the spots under UV light.
-
The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. Due to the basic nature of the hydrazine, adding 0.5-1% triethylamine to the eluent can help prevent streaking on the silica gel.
B. Column Chromatography Procedure
Protocol:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Workflow Diagram
Caption: General workflow for the purification of this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is a chemical intermediate and not typically involved in biological signaling pathways itself, its derivatives could potentially interact with various cellular targets. The following is a hypothetical signaling pathway diagram illustrating how a drug derived from this compound might act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
References
Application Notes and Protocols for 1-Methyl-1-naphthalen-1-ylhydrazine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential catalytic applications of 1-Methyl-1-naphthalen-1-ylhydrazine, with a focus on its role in the Fischer indole synthesis. Due to the limited specific data on this particular substituted hydrazine, the protocols and data presented are representative examples based on the well-established reactivity of analogous N-methyl-N-arylhydrazines.
Application Note 1: Acid-Catalyzed Fischer Indole Synthesis
Introduction:
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or an aldehyde. The use of N-substituted arylhydrazines, such as this compound, can influence the reaction's efficiency and substrate scope. The N-methyl group can affect the nucleophilicity of the hydrazine and potentially lead to faster reaction rates and higher yields compared to their unsubstituted counterparts.[1] The naphthyl group introduces a larger aromatic system, which can be valuable for the synthesis of complex, polycyclic indole structures.
Catalytic Role of this compound:
In the Fischer indole synthesis, this compound acts as a key reactant that, upon condensation with a carbonyl compound, forms a hydrazone intermediate. This intermediate then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, which is the crucial step in the formation of the indole ring.[3][4][5]
Advantages of Using this compound:
-
Access to Polycyclic Indoles: The naphthyl moiety allows for the direct synthesis of benzo[g]indoles and other fused indole systems.
-
Potential for Improved Reactivity: N-alkylation has been shown to enhance the rate and yield of the Fischer indole synthesis in some cases.[1]
-
Versatility in Substrate Scope: Can be reacted with a variety of ketones and aldehydes to produce a diverse library of substituted indoles.
Illustrative Reaction Scheme:
Caption: General reaction for the Fischer indole synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis using this compound
This protocol describes a general method for the synthesis of a substituted indole from this compound and a model ketone, acetophenone. This procedure is adapted from established methods for the Fischer indole synthesis with N-substituted arylhydrazines.[1][3][4][5]
Materials:
-
This compound
-
Acetophenone (or other suitable ketone/aldehyde)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetophenone (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude hydrazone. The hydrazone can be used in the next step without further purification.
-
Indolization: To the flask containing the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with toluene or another suitable organic solvent (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired indole derivative.
Workflow Diagram:
Caption: Experimental workflow for the Fischer indole synthesis.
Quantitative Data
Due to the lack of specific experimental data for this compound in the literature, the following table provides illustrative data based on typical yields for the Fischer indole synthesis with various N-arylhydrazines and ketones.
| Entry | Arylhydrazine | Ketone/Aldehyde | Acid Catalyst | Temperature (°C) | Yield (%) |
| 1 | 1-Methyl-1-phenylhydrazine | Acetone | H₂SO₄ | 100 | 75-85 |
| 2 | 1-Methyl-1-phenylhydrazine | Cyclohexanone | PPA | 90 | 80-90 |
| 3 | Phenylhydrazine | Propiophenone | ZnCl₂ | 120 | 60-70 |
| 4 | 4-Methoxyphenylhydrazine | Butan-2-one | Acetic Acid | Reflux | 70-80 |
This data is representative and intended for comparative purposes only.
Signaling Pathways and Mechanisms
The mechanism of the Fischer indole synthesis is a well-studied pathway involving several key steps.
Caption: Mechanism of the Fischer indole synthesis.
Mechanism Description:
-
Hydrazone Formation: this compound reacts with a ketone or aldehyde to form the corresponding N-methyl-N-naphthylhydrazone.[3][5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form (ene-hydrazine).[3][5]
-
Protonation: The enamine is protonated at the imine nitrogen by the acid catalyst.
-
[2][2]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. This is the key bond-forming step.[4]
-
Rearomatization: The intermediate rearomatizes to form a more stable aniline-imine derivative.
-
Intramolecular Cyclization: The nucleophilic amino group attacks the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia under the acidic conditions to form the final aromatic indole product.[4][5]
Disclaimer: The application notes and protocols provided are for informational purposes only and should be used as a guideline. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for 1-Methyl-1-naphthalen-1-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the reaction mechanisms of 1-Methyl-1-naphthalen-1-ylhydrazine is limited in the current scientific literature. The following application notes and protocols are based on established principles of organic chemistry and analogous reaction mechanisms reported for structurally similar N-methyl-N-arylhydrazines. All quantitative data provided is sourced from reactions with analogous compounds and should be considered as representative examples.
Introduction
This compound is an unsymmetrical hydrazine derivative featuring a naphthalene ring system. The presence of two distinct nitrogen atoms—one tertiary (N-methyl, N-naphthyl) and one primary (NH₂) — imparts differential reactivity. The methylated nitrogen is generally considered more nucleophilic due to the electron-donating effect of the methyl group. This molecule is of interest as a potential intermediate in the synthesis of various heterocyclic compounds and as a substrate for studying nitrogen-centered radical and ionic reactions. These notes outline key reaction mechanisms and provide detailed protocols for its synthesis and subsequent reactions.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 1-naphthol. The first step involves the formation of the parent hydrazine, 1-naphthalen-1-ylhydrazine, which is then methylated.
Synthesis of 1-naphthalen-1-ylhydrazine from 1-Naphthol
A common method for the synthesis of arylhydrazines is the reaction of a phenol with hydrazine hydrate.
Reaction Mechanism:
Caption: Synthesis of 1-naphthalen-1-ylhydrazine from 1-naphthol.
Experimental Protocol:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-naphthol (e.g., 50 g).
-
Add an 85% aqueous solution of hydrazine hydrate (e.g., 150 g).
-
Under a nitrogen atmosphere, heat the reaction mixture to 140-150°C for 48 hours.
-
While still hot, carefully pour the reaction mixture into cold water (e.g., 500 mL) to precipitate the product.
-
Filter the resulting solid, wash with deionized water, and dry to obtain 1-naphthalen-1-ylhydrazine.
Quantitative Data (Analogous Reaction):
| Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Naphthol | 1-naphthalen-1-ylhydrazine | Hydrazine Hydrate | 140-150 | 48 | ~90% |
N-Methylation of 1-naphthalen-1-ylhydrazine
The final step is the selective methylation of the N-1 nitrogen.
Reaction Mechanism:
Caption: N-Methylation of 1-naphthalen-1-ylhydrazine.
Experimental Protocol:
-
Suspend 1-naphthalen-1-ylhydrazine (1 equivalent) and potassium carbonate (3 equivalents) in acetone (a suitable volume to ensure stirring) in a round-bottom flask.
-
Stir the suspension vigorously for 5 minutes.
-
Add methyl iodide (5 equivalents) to the mixture.
-
Heat the reaction mixture to 50°C and maintain stirring for 18 hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Analogous Reaction - N-methylation of a benzohydrazide):
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (E)-N′-benzylidenebenzohydrazide | K₂CO₃, CH₃I | Acetone | 50 | 18 | High |
Reaction with Carbonyl Compounds: Hydrazone Formation
This compound is expected to react with aldehydes and ketones at the unsubstituted -NH₂ group to form the corresponding hydrazones.
Reaction Mechanism:
Caption: Hydrazone formation from this compound.
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) in ethanol in a flask.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of acetic acid (e.g., one drop).
-
Heat the mixture to reflux for a specified time (e.g., 30 minutes to a few hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the hydrazone.
-
Filter the solid product, wash with cold ethanol, and dry.
Quantitative Data (Analogous Reaction - Benzohydrazide with Benzaldehyde):
| Hydrazide | Carbonyl | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzohydrazide | Benzaldehyde | Acetic Acid | Ethanol | 80 (microwave) | 30 | 82 |
Oxidation of this compound
The oxidation of N-methyl-N-arylhydrazines can proceed through various pathways, often involving diazenium ions and radical intermediates. These reactive species can then undergo further transformations.
Proposed Reaction Mechanism:
Caption: Proposed oxidation pathways of this compound.
Experimental Protocol (Conceptual):
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution in an ice bath.
-
Add a solution of an oxidant (e.g., lead tetraacetate, potassium permanganate, or electrochemical oxidation) dropwise.
-
Monitor the reaction by TLC or GC-MS to identify intermediates and products.
-
Work-up the reaction mixture accordingly to isolate the products. The specific work-up will depend on the oxidant and solvent used.
Qualitative Data (from analogous N-methyl-N-formylhydrazine oxidation): The oxidation of analogous N-methyl-N-arylhydrazines has been shown to produce radical intermediates which can lead to a variety of products through fragmentation and recombination.
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis and reaction of this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-1-naphthalen-1-ylhydrazine
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Methyl-1-naphthalen-1-ylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, which includes a large, nonpolar naphthalene ring, this compound is expected to have low aqueous solubility. It is predicted to be more soluble in organic solvents. For instance, the related compound 1-methylnaphthalene is insoluble in water but soluble in ethanol and ether.[1]
Q2: I am observing precipitation of my compound in an aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. The addition of the compound from a concentrated organic stock solution can induce precipitation upon contact with the aqueous phase.
Q3: Can pH adjustment improve the solubility of this compound?
A3: Adjusting the pH can be a viable technique to enhance the solubility of ionizable compounds.[2] Since this compound possesses a hydrazine functional group, it can be protonated under acidic conditions to form a more soluble salt. Therefore, lowering the pH of the solution may improve its aqueous solubility.
Q4: Are there any recommended organic solvents for creating a stock solution?
A4: Common water-miscible organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are good starting points for creating a concentrated stock solution. It is crucial to use the minimum amount of organic solvent necessary and to be aware of its potential effects on downstream experiments.
Troubleshooting Guide
Issue 1: Compound crashes out of solution when preparing an aqueous dilution from an organic stock.
Root Cause Analysis:
-
Low Aqueous Solubility: The primary reason is the inherently low water solubility of the compound.
-
Solvent Mismatch: A high concentration of an organic solvent in the stock solution can lead to insolubility when diluted into an aqueous buffer.
-
Concentration Exceeds Solubility Limit: The final concentration in the aqueous solution is likely above the compound's solubility threshold.
Recommended Solutions:
-
Optimize Co-solvent Percentage: Minimize the volume of the organic stock solution added to the aqueous phase. A general guideline is to keep the final concentration of the organic co-solvent (e.g., DMSO) below 1% (v/v), and ideally below 0.1%, to avoid solvent effects in biological assays.
-
pH Modification: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility.[2] Experiment with a range of acidic pH values (e.g., pH 4.0-6.5) to determine the optimal condition for your experiment.
-
Use of Solubilizing Excipients: Consider the inclusion of solubilizing agents such as cyclodextrins or surfactants in the aqueous buffer.[3] These can encapsulate the hydrophobic compound and increase its apparent solubility.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Root Cause Analysis:
-
Compound Precipitation: The compound may be precipitating in the assay medium over time, leading to a decrease in the effective concentration.
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that may exhibit non-specific activity or interfere with assay readouts.
-
Incomplete Dissolution: The initial stock solution may not be fully dissolved, leading to inaccuracies in concentration.
Recommended Solutions:
-
Pre-dissolution Check: Before preparing dilutions, ensure your stock solution is completely clear. Gentle warming to 37°C or brief sonication can aid in dissolution.[4]
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound remains in solution in your specific assay buffer over the time course of your experiment.
-
Solid Dispersion Technique: For formulation development, consider creating a solid dispersion of the compound in a hydrophilic carrier.[5][6] This can enhance the dissolution rate and bioavailability.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Method |
| Deionized Water | 25 | < 1 | Shake-flask |
| PBS (pH 7.4) | 25 | < 1 | Shake-flask |
| PBS (pH 5.0) | 25 | 15 | Shake-flask |
| 5% DMSO in PBS (pH 7.4) | 25 | 50 | Kinetic |
| 10% HP-β-CD in Water | 25 | 250 | Phase Solubility |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the solid compound.
-
Vortex the mixture until the solid is completely dissolved.
-
If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in appropriate conditions (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[4]
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 8.0).
-
Add a small aliquot of the this compound stock solution to each buffer to a final desired concentration.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with constant agitation.
-
After incubation, centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH for solubilization.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Key factors influencing the final solution integrity.
References
Stability problems with 1-Methyl-1-naphthalen-1-ylhydrazine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-1-naphthalen-1-ylhydrazine in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: The stability of this compound in solution can be influenced by several factors. As a hydrazine derivative, it is susceptible to oxidation, which can be catalyzed by trace metal ions, exposure to air (oxygen), and light. The naphthalene moiety may also be subject to degradation.
Q2: What are the best practices for storing solutions of this compound?
A2: To maximize stability, solutions should be stored in amber glass vials to protect from light, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, and at low temperatures (e.g., -20°C or -80°C). It is also crucial to use high-purity solvents and avoid contamination with metal ions.
Q3: Can I do anything to stabilize my this compound solution?
A3: Yes, based on the general chemistry of hydrazines, certain additives can improve stability. For instance, the addition of a small amount of an alkali metal carbonate or bicarbonate may help retard autoxidation, particularly if copper contamination is a concern.[1]
Q4: Are there any specific solvents I should avoid when working with this compound?
A4: While specific data for this compound is limited, it is advisable to avoid solvents that may contain residual metal impurities or peroxides, as these can accelerate degradation. Using freshly distilled, deoxygenated solvents is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity in bioassays | Degradation of the hydrazine moiety. | Prepare fresh solutions before each experiment. Store stock solutions under an inert atmosphere at low temperatures. Consider adding a stabilizer if compatible with the experimental system. |
| Appearance of unknown peaks in HPLC/GC-MS analysis | Formation of degradation products. | Analyze the solution for potential oxidative degradation products of the naphthalene ring or the hydrazine group. Refer to the "Potential Degradation Pathways" section below. |
| Color change in the solution | Oxidation of the compound. | Discard the solution and prepare a fresh batch using deoxygenated solvents and storing it under an inert atmosphere. |
| Precipitate formation | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved. If precipitation occurs over time, it may be a sign of degradation. |
Potential Degradation Pathways
The degradation of this compound can be hypothesized to occur through two main pathways: oxidation of the hydrazine group and degradation of the naphthalene ring.
-
Hydrazine Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various products, including the corresponding diazenes, which can be unstable.
-
Naphthalene Ring Degradation: The methylnaphthalene portion of the molecule can undergo degradation, particularly through photo-oxidation or microbial action, leading to the formation of naphthaldehydes, naphthoic acids, and other oxygenated derivatives.[2][3]
Below is a diagram illustrating a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Rapid Stability Assessment using UV-Vis Spectrophotometry
This protocol provides a quick method to assess the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Spectrum: Immediately after preparation, acquire a full UV-Vis spectrum (e.g., 200-800 nm) of the solution.
-
Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, exposed to light).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), acquire a new UV-Vis spectrum.
-
Data Analysis: Compare the spectra over time. A decrease in the absorbance at the characteristic wavelength of the parent compound or the appearance of new peaks would indicate degradation.
Protocol 2: Detailed Stability Analysis by HPLC or GC-MS
This protocol allows for the separation and identification of potential degradation products.
-
Sample Preparation: Prepare several aliquots of the this compound solution in the solvent of interest.
-
Time Zero Analysis: Immediately analyze one aliquot using a validated HPLC or GC-MS method to determine the initial purity and retention time of the parent compound.
-
Incubation: Subject the remaining aliquots to the desired stress conditions (e.g., elevated temperature, UV light exposure, presence of an oxidizing agent).
-
Time-Point Analysis: At predefined time points, inject an aliquot into the HPLC or GC-MS system.
-
Data Analysis: Quantify the peak area of the parent compound to determine the rate of degradation. Analyze the mass spectra of any new peaks to identify potential degradation products.
Below is a diagram illustrating the experimental workflow for stability testing.
Caption: General workflow for assessing the stability of this compound.
Quantitative Data Summary
| Analytical Method | Applicability | Typical Detection Limits | Reference |
| Spectrophotometry (with derivatization) | Quantification of hydrazine moiety. | 1.5 - 5 µg/L for hydrazine derivatives. | [4] |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED) | Separation and quantification of hydrazine derivatives. | 8 ng/sample for hydrazine. | [5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile degradation products. | ~20 nmol/mL for hydrazine derivatives in plasma. | [5] |
Disclaimer: The information provided in this technical support center is based on the general chemical properties of hydrazine and naphthalene derivatives and is intended as a guide. Specific stability studies for this compound under your experimental conditions are highly recommended.
References
- 1. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 2. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]
- 3. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route is the direct N-methylation of 1-naphthalenylhydrazine using a methylating agent such as methyl iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide byproduct.
Q2: What are the most common side reactions to expect during the synthesis?
The most prevalent side reaction is over-alkylation.[1] Due to the presence of two nucleophilic nitrogen atoms in the starting hydrazine, the initial product, this compound, can be further methylated to form 1,2-Dimethyl-1-naphthalen-1-ylhydrazine and potentially a quaternary ammonium salt. Another potential side reaction is the formation of hydrazones if any carbonyl-containing impurities are present in the starting materials or solvents.[2][3]
Q3: How can I minimize the formation of over-alkylated byproducts?
To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the 1-naphthalenylhydrazine relative to the methylating agent can favor mono-methylation. Additionally, employing a milder methylating agent or conducting the reaction at a lower temperature can help improve selectivity.[4] The choice of base can also influence the reaction's selectivity.
Q4: My reaction mixture turned dark, is this normal?
A darkening of the reaction mixture can indicate decomposition or the formation of colored impurities. Naphthalene derivatives and hydrazines can be sensitive to air and light, leading to oxidation and the formation of colored byproducts. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction from light.
Q5: What are the recommended purification techniques for the final product?
Purification of this compound can be challenging due to the similar polarities of the desired product and the over-alkylated byproducts. Column chromatography on silica gel is a common method. It may be beneficial to use a solvent system containing a small amount of a tertiary amine, like triethylamine (around 1%), to prevent streaking of the basic hydrazine compounds on the silica gel. Recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, can also be an effective purification method.[5]
Troubleshooting Guides
Problem 1: Low yield of the desired this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present, consider increasing the reaction time or temperature.- Ensure the base is sufficiently strong to deprotonate the hydrazine effectively. |
| Degradation of Starting Material or Product | - Perform the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation.- Use freshly distilled solvents and purified starting materials.- Protect the reaction from light by wrapping the flask in aluminum foil. |
| Suboptimal Reaction Conditions | - Experiment with different solvents to improve solubility and reaction rates.- Vary the base used (e.g., K2CO3, NaH, or an organic base like triethylamine). |
| Loss during Work-up and Purification | - Hydrazines can be water-soluble; minimize the use of aqueous washes during the work-up.- If using column chromatography, deactivate the silica gel with a small percentage of triethylamine in the eluent to prevent product adsorption. |
Problem 2: Presence of significant amounts of over-alkylated byproducts.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | - Carefully control the molar ratio of the methylating agent to the hydrazine. Use no more than one equivalent of the methylating agent.- Consider adding the methylating agent slowly to the reaction mixture to maintain a low concentration. |
| High Reaction Temperature | - Lower the reaction temperature to improve the selectivity of the mono-alkylation. Running the reaction at room temperature or even 0 °C may be beneficial. |
| Reactive Methylating Agent | - If using a highly reactive methylating agent like methyl iodide, consider switching to a less reactive one, such as dimethyl sulfate, and adjust the reaction conditions accordingly. |
Problem 3: Difficulty in purifying the product.
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Byproducts during Chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.- Consider using a different stationary phase, such as alumina, which may offer different selectivity. |
| Product is an oil and does not crystallize | - Try to form a salt of the product (e.g., hydrochloride or sulfate salt), which is often crystalline and can be purified by recrystallization.- Attempt co-distillation with a high-boiling, non-reactive solvent to remove impurities. |
| Product degradation on silica gel | - As mentioned previously, add a small amount of triethylamine to the eluent to neutralize the acidic sites on the silica gel.- Alternatively, use a less acidic stationary phase like neutral alumina. |
Data Presentation
Table 1: Hypothetical Yields of N-Methylation of 1-Naphthalenylhydrazine under Various Conditions
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield of Mono-methylated Product (%) | Yield of Di-methylated Product (%) |
| 1 | Methyl Iodide (1.1 eq) | K₂CO₃ | Acetonitrile | 80 | 65 | 25 |
| 2 | Methyl Iodide (1.1 eq) | K₂CO₃ | Acetonitrile | 25 | 75 | 15 |
| 3 | Methyl Iodide (1.0 eq) | NaH | THF | 0 | 85 | 5 |
| 4 | Dimethyl Sulfate (1.1 eq) | K₂CO₃ | Acetone | 50 | 70 | 20 |
Note: This data is illustrative and intended to demonstrate the effect of reaction parameters on product distribution. Actual results may vary.
Experimental Protocols
General Protocol for the N-Methylation of 1-Naphthalenylhydrazine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-naphthalenylhydrazine (1.0 eq) and a suitable dry solvent (e.g., acetonitrile or THF).
-
Addition of Base: Add the base (e.g., anhydrous K₂CO₃, 1.5 eq) to the stirred solution.
-
Addition of Methylating Agent: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add the methylating agent (e.g., methyl iodide, 1.0-1.1 eq) dropwise over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a minimal amount of brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by recrystallization.
Mandatory Visualizations
Caption: Main synthesis pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Experiments related to the synthesis and analysis of a hydrazine library - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1-naphthalen-1-ylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1-Methyl-1-naphthalen-1-ylhydrazine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the N-alkylation of 1-naphthalen-1-ylhydrazine with a methylating agent. This typically involves the use of a methyl halide (e.g., methyl iodide) in the presence of a base. Another approach is the reductive amination of 1-naphthaldehyde with methylamine, followed by nitrosation and reduction.
Q2: What are the key applications of this compound in organic synthesis?
A2: A primary application of this compound is as a precursor in the Fischer indole synthesis.[1][2][3] This reaction allows for the formation of complex indole structures, which are prevalent in pharmaceuticals and natural products.[1][3]
Q3: What are the typical storage and handling precautions for this compound?
A3: Substituted hydrazines can be sensitive to air and light. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Troubleshooting Guides
Synthesis of this compound via N-Alkylation
Issue: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Incomplete Deprotonation | Use a stronger or more soluble base. Cesium carbonate can be more effective than potassium carbonate in some solvents.[5][6] | The pKa of the N-H proton in arylhydrazines is a key factor. |
| Over-alkylation | Use a controlled stoichiometry of the methylating agent (typically 1.05-1.2 equivalents). Add the alkylating agent slowly at a low temperature.[7] | Over-alkylation can lead to the formation of quaternary ammonium salts. |
| Poor Solubility of Reagents | Choose a suitable solvent. Dipolar aprotic solvents like DMF or acetonitrile are often used.[8] Ensure the base is sufficiently soluble in the chosen solvent. | Poor solubility can significantly slow down the reaction rate.[5] |
| Side Reactions | Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the hydrazine. | Hydrazines can be susceptible to oxidation. |
Issue: Difficulty in purifying the product.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Decomposition on Silica Gel | Avoid silica gel chromatography if decomposition is observed. Consider purification by crystallization or using a different stationary phase like alumina. | Hydrazones, which can form from hydrazines, are known to decompose on silica.[9] |
| Co-elution with Starting Material | Optimize the chromatographic conditions (solvent system, gradient) to improve separation. | |
| Presence of Over-alkylation Product | Purification by crystallization may be effective in separating the desired mono-alkylated product from the di-alkylated salt. |
Fischer Indole Synthesis using this compound
Issue: Low yield of the desired indole product.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Inefficient Hydrazone Formation | Ensure the reaction with the ketone or aldehyde goes to completion before adding the acid catalyst. This can often be monitored by TLC or LC-MS. | The Fischer indole synthesis proceeds through a hydrazone intermediate.[1][3] |
| Incorrect Acid Catalyst | Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] The optimal acid can be substrate-dependent. | |
| Sub-optimal Reaction Temperature | The reaction often requires elevated temperatures.[2] Optimize the temperature based on the specific substrates and catalyst used. Microwave-assisted synthesis can also be explored to accelerate the reaction.[10] | |
| Decomposition of Reactants or Product | Run the reaction under an inert atmosphere. Some indoles can be sensitive to strong acids and high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the N-methylation of 1-naphthalen-1-ylhydrazine.
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To a solution of 1-naphthalen-1-ylhydrazine (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add methyl iodide (1.1 eq) dropwise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography on neutral alumina.
Protocol 2: Fischer Indole Synthesis
This protocol provides a general procedure for the Fischer indole synthesis using this compound.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as toluene or ethanol (0.2 M).
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Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting indole by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key steps in the Fischer indole synthesis.
Caption: Troubleshooting logic for low yield in N-alkylation reactions.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Naphthylhydrazine|lookchem [lookchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Purification challenges of 1-Methyl-1-naphthalen-1-ylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-Methyl-1-naphthalen-1-ylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound?
A1: Due to the hydrazine moiety, this compound may be toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid inhalation of dust or vapors and contact with skin and eyes.[1][2] In case of exposure, rinse the affected area immediately with plenty of water and seek medical attention.[1]
Q2: How should this compound be stored to ensure its stability?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, as hydrazines can be sensitive to air. Keep it away from incompatible materials like strong oxidizing agents.[1]
Q3: What are the expected decomposition products of this compound?
A3: Under thermal stress or in the presence of strong oxidizing agents, this compound may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
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Degradation on Silica Gel: Hydrazines can be sensitive to acidic conditions, and the slightly acidic nature of standard silica gel may cause degradation of the product on the column.
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Irreversible Adsorption: The polar hydrazine group might strongly and irreversibly bind to the silica gel.
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Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the compound, leading to significant tailing and broad peaks, which results in poor recovery.
Solutions:
-
Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a neutralizer like triethylamine (0.1-1%) in your chosen solvent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
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Optimize Solvent System: Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol) might be effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can also improve recovery.
Issue 2: Co-elution of Impurities
Possible Cause:
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Structurally Similar Impurities: Impurities with similar polarity to the desired compound, such as isomers or byproducts from the synthesis, may co-elute.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a suitable stationary phase (e.g., C18 for reverse-phase) can provide better separation.
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Derivatization: Consider converting the hydrazine to a less polar derivative before chromatography, which might improve separation from polar impurities. The derivative can then be converted back to the hydrazine.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
Issue 3: Product Discoloration (Turns Yellow or Brown)
Possible Causes:
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Oxidation: Hydrazines are susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.
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Instability in Solution: The compound might be unstable in certain solvents over time.
Solutions:
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Work Under Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Use Degassed Solvents: Degas all solvents before use to remove dissolved oxygen.
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Prompt Processing: Do not leave the compound in solution for extended periods. Process it promptly after each step.
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Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might help to prevent oxidation, but this should be tested on a small scale first to ensure it does not interfere with downstream applications.
Quantitative Data Summary
The following tables provide hypothetical data for typical purification outcomes. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Column Chromatography (Silica Gel) | 85% | 95% | 60% |
| Column Chromatography (Neutral Alumina) | 85% | 97% | 75% |
| Recrystallization | 90% | >99% | 80% |
| Preparative HPLC | 95% | >99.5% | 50% |
Table 2: Impurity Profile Before and After Purification by Column Chromatography on Neutral Alumina
| Impurity | Retention Time (min) | Initial Area % | Final Area % |
| Starting Material (e.g., 1-Naphthaldehyde) | 5.2 | 8.0 | <0.5 |
| Unknown Impurity 1 | 7.8 | 4.5 | <0.2 |
| This compound | 9.1 | 85.0 | 97.0 |
| Unknown Impurity 2 | 10.5 | 2.5 | 2.3 (Co-eluting) |
Experimental Protocols
Protocol 1: Column Chromatography on Neutral Alumina
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Preparation of the Stationary Phase:
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Deactivate neutral alumina (Brockmann I) by adding a specific percentage of water (e.g., 3-6% w/w) and mixing thoroughly to achieve the desired activity level (e.g., Brockmann II or III).
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Prepare a slurry of the deactivated alumina in the initial eluting solvent (e.g., hexane).
-
-
Column Packing:
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Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
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Allow the solvent to drain until it is level with the top of the alumina bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent like dichloromethane.
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Alternatively, for less soluble samples, adsorb the crude product onto a small amount of alumina by dissolving it in a suitable solvent, adding the alumina, and then removing the solvent under reduced pressure.
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Carefully load the sample onto the top of the column.
-
-
Elution:
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Begin elution with a non-polar solvent (e.g., 100% hexane).
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Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
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Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 2: Recrystallization
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Solvent Selection:
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Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Decolorization (if necessary):
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If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
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Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
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Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low yield in column chromatography.
References
Technical Support Center: Degradation of Naphthalene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of naphthalene derivatives, with a focus on 1-methylnaphthalene due to the limited availability of data on 1-Methyl-1-naphthalen-1-ylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-methylnaphthalene?
A1: 1-Methylnaphthalene is known to be degraded by various microorganisms through two primary aerobic pathways:
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Aromatic Ring Hydroxylation: In this pathway, the unsubstituted aromatic ring of 1-methylnaphthalene is hydroxylated, leading to the formation of methyl salicylate and methyl catechol, which then enter the tricarboxylic acid (TCA) cycle.[1]
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Methyl Group Hydroxylation (Detoxification Pathway): This pathway involves the hydroxylation of the methyl group to form 1-hydroxymethylnaphthalene. This is further oxidized to 1-naphthoic acid, which is often considered a dead-end product as some organisms cannot utilize it as a carbon source.[1][2]
Under anaerobic conditions, the degradation of 2-methylnaphthalene (a related isomer) is initiated by the addition of fumarate to the methyl group.[3] This is followed by a series of reactions leading to the formation of 2-naphthoic acid and its reduced derivatives.[3]
Q2: Which microorganisms are known to degrade 1-methylnaphthalene?
A2: Several microorganisms have been identified as capable of degrading 1-methylnaphthalene, including:
-
Marinobacter sp. NCE312[1]
-
Neptunomonas naphthovorans[1]
-
Anaerobic sulfate-reducing enrichment cultures[3]
Q3: What are the key enzymes involved in the initial steps of 1-methylnaphthalene degradation?
A3: The initial enzymatic attack on 1-methylnaphthalene is crucial for its degradation. Key enzymes include:
-
Naphthalene Dioxygenase (NDO): This enzyme is responsible for the initial dihydroxylation of the aromatic ring in the aerobic ring hydroxylation pathway.[1][4]
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Methylnaphthalene Hydroxylase: This enzyme, also a dioxygenase, is involved in the hydroxylation of the methyl group in the detoxification pathway.[4]
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Cytochrome P450 (CYP) Monooxygenases: In mammalian systems, CYP enzymes, particularly CYP1A2 and CYP2E1, are involved in the metabolism of naphthalene and its derivatives.[5][6] They catalyze the oxidation of the methyl group and the aromatic rings.[6]
Q4: Are there any known dead-end metabolites in 1-methylnaphthalene degradation?
A4: Yes, in the detoxification pathway observed in Pseudomonas putida CSV86, 1-naphthoic acid is considered a dead-end product as the organism cannot use it as a sole source of carbon and energy.[1][2]
Troubleshooting Guides
Problem 1: Incomplete degradation of 1-methylnaphthalene in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Sub-optimal culture conditions | Verify and optimize pH, temperature, and aeration for the specific microbial strain. Ensure essential nutrients are not limiting. |
| Accumulation of toxic intermediates | Analyze the culture medium for the presence of inhibitory metabolites such as 1-naphthoic acid. Consider using a co-culture system where one organism degrades the intermediate. |
| Enzyme inactivation | Check for the presence of enzyme inhibitors in the medium. Ensure that the expression of key enzymes like naphthalene dioxygenase is induced. |
| Incorrect microbial strain | Confirm the identity and degradation capabilities of your microbial strain. Not all naphthalene-degrading organisms are efficient with methylated naphthalenes. |
Problem 2: Difficulty in identifying degradation products by GC-MS or LC-MS.
| Possible Cause | Troubleshooting Step |
| Low concentration of metabolites | Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction. |
| Derivatization required | Some polar metabolites like hydroxylated naphthalenes and naphthoic acids may require derivatization (e.g., silylation) to improve their volatility and chromatographic behavior for GC-MS analysis. |
| Matrix interference | Clean up the sample to remove interfering compounds from the culture medium. |
| Incorrect analytical method | Optimize the chromatographic separation method (e.g., column type, mobile phase gradient) and the mass spectrometer parameters (e.g., ionization mode, fragmentation energy). |
Problem 3: My experimental results for mammalian metabolism of 1-methylnaphthalene are inconsistent.
| Possible Cause | Troubleshooting Step |
| Variation in enzyme activity | Ensure consistent source and preparation of liver microsomes or S9 fractions. Enzyme activity can vary between individuals and species.[5] |
| Cofactor limitation | Ensure an adequate supply of necessary cofactors for CYP enzymes, such as NADPH. |
| Substrate inhibition | High concentrations of 1-methylnaphthalene may inhibit its own metabolism. Perform experiments over a range of substrate concentrations. |
| Instability of metabolites | Some metabolites, like epoxides, are highly reactive and unstable. Use appropriate trapping agents or analytical techniques to detect them. |
Quantitative Data Summary
Table 1: Major Metabolites of 1-Methylnaphthalene in Different Systems
| System | Major Metabolites | Reference |
| Pseudomonas putida CSV86 | 3-Methylcatechol, 1-Naphthoic acid | [2] |
| Cunninghamella elegans | 1-Hydroxymethylnaphthalene, 1-Naphthoic acid, 5-Hydroxy-1-naphthoic acid | [2] |
| Anaerobic bacterial cultures | 1-Naphthoic acid | [2] |
| Guinea pig | 1-Naphthoic acid, Methylnaphthol, Methylnaphthalene-dihydrodiol | [2] |
| Rat and Human Liver Microsomes | 1-(Hydroxymethyl)naphthalene | [6] |
Experimental Protocols
Protocol 1: Analysis of 1-Methylnaphthalene Degradation by a Bacterial Culture
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Culture Preparation: Inoculate a suitable mineral salts medium with the bacterial strain of interest. Add 1-methylnaphthalene (e.g., 100 mg/L) as the sole carbon source. Incubate under optimal growth conditions (e.g., 30°C, 150 rpm).
-
Sampling: Withdraw aliquots of the culture at different time intervals (e.g., 0, 24, 48, 72 hours).
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Extraction: Centrifuge the samples to remove bacterial cells. Acidify the supernatant to pH 2 with HCl and extract twice with an equal volume of ethyl acetate.
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Concentration: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
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Derivatization (for GC-MS): Re-dissolve the residue in a suitable solvent and derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
-
Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the degradation products.
Protocol 2: In Vitro Metabolism of 1-Methylnaphthalene using Liver Microsomes
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1-methylnaphthalene (dissolved in a suitable solvent like methanol, final solvent concentration <1%).
-
Reaction Termination: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
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Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness.
-
Analysis: Reconstitute the residue in a suitable mobile phase and analyze by LC-MS/MS to identify and quantify the metabolites.
Visualizations
Caption: Aerobic degradation pathways of 1-methylnaphthalene.
References
- 1. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 2. METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis and Purification of 1-Methyl-1-naphthalen-1-ylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Methyl-1-naphthalen-1-ylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
Two primary synthetic routes are commonly considered for the preparation of this compound:
-
N-Alkylation of 1-Naphthylhydrazine: This is a straightforward approach involving the reaction of 1-naphthylhydrazine with a methylating agent, such as methyl iodide, in the presence of a base. Care must be taken to control the reaction conditions to minimize over-alkylation.
-
Reductive Amination: This method involves the reaction of 1-naphthaldehyde with methylhydrazine to form a hydrazone intermediate, which is then reduced to the final product. This route can offer better control over the degree of methylation.[1]
Q2: What are the potential impurities I might encounter during the synthesis?
Depending on the synthetic route, you may encounter the following impurities:
-
Unreacted Starting Materials: Residual 1-naphthylhydrazine, methylating agent, or 1-naphthaldehyde.
-
Over-alkylation Products: Formation of 1,1-dimethyl-1-naphthalen-1-ylhydrazinium salts if the N-alkylation route is used. To avoid this, careful optimization of stoichiometry, solvent, and base is crucial.[2]
-
Side-products from the Methylating Agent: For example, if using methyl iodide, iodide salts will be present.
-
Products of Air Oxidation: Hydrazine derivatives can be susceptible to oxidation, leading to colored impurities.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined to achieve good separation of the spots.
Troubleshooting Guides
Synthesis by N-Alkylation of 1-Naphthylhydrazine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no product formation | 1. Inactive methylating agent. 2. Base is not strong enough to deprotonate the hydrazine. 3. Reaction temperature is too low. | 1. Use a fresh bottle of the methylating agent. 2. Switch to a stronger base (e.g., sodium hydride). 3. Gradually increase the reaction temperature while monitoring with TLC. |
| Significant amount of over-alkylation | 1. Excess of methylating agent. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the methylating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature. |
| Formation of multiple unidentified spots on TLC | 1. Decomposition of starting material or product. 2. Presence of impurities in the starting materials. 3. Air oxidation. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Check the purity of the starting materials before the reaction. 3. Degas the solvent before use and maintain an inert atmosphere. |
Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out during recrystallization | 1. The chosen solvent is too nonpolar for the compound at low temperatures. 2. The compound has a low melting point. | 1. Try a more polar solvent or a solvent mixture. 2. If the product is an oil at room temperature, consider purification by column chromatography. |
| Poor recovery after recrystallization | 1. Too much solvent was used for dissolution. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Cool the solution slowly and then in an ice bath to maximize crystal formation. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out. |
| Incomplete separation during column chromatography | 1. Inappropriate eluent system. 2. Column was not packed properly. 3. Overloading the column with the crude product. | 1. Optimize the eluent system using TLC to achieve a good separation between the product and impurities (Rf of the product should be around 0.3-0.4). 2. Ensure the silica gel is packed uniformly without any air bubbles. 3. Use an appropriate amount of crude product relative to the amount of silica gel. |
Experimental Protocols
Synthesis of this compound via N-Alkylation
-
Preparation: To a solution of 1-naphthylhydrazine (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere, add a base (e.g., potassium carbonate, 1.5 eq).
-
Reaction: Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Arylhydrazines (Illustrative Data)
| Purification Method | Starting Purity (crude) | Final Purity | Yield (%) | Notes |
| Recrystallization | 85% | >98% | 70-85 | Highly dependent on the choice of solvent and the nature of impurities. |
| Column Chromatography | 70% | >99% | 60-80 | Effective for removing closely related impurities and colored byproducts. |
Visualizations
References
Troubleshooting unexpected results with 1-Methyl-1-naphthalen-1-ylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1-naphthalen-1-ylhydrazine and related N-aryl, N-alkyl hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-methyl-N-(1-naphthyl)hydrazine, is a substituted hydrazine derivative. Due to its structural similarity to other biologically active hydrazines, it is primarily of interest in medicinal chemistry and drug development. Hydrazone derivatives of naphthalene-containing compounds have shown potential as antimicrobial and antioxidant agents.[1] Furthermore, analogues such as N-(2-naphthyl)glycine hydrazide have demonstrated potent antitubercular activity against Mycobacterium tuberculosis.[2]
Q2: What are the common reactions involving this compound?
The most common reaction for N-arylhydrazines is the Fischer indole synthesis, which is used to produce indole ring systems.[3] This reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to form the indole.[3] Other reactions include the formation of hydrazones with various carbonyl compounds, which can serve as ligands for metal complexes or as intermediates for other heterocyclic syntheses.[4][5]
Q3: Are there any known stability issues with this compound?
Like many hydrazine derivatives, this compound can be sensitive to oxidation. It is advisable to store the compound under an inert atmosphere and away from light and heat. In acidic conditions, required for reactions like the Fischer indole synthesis, N-arylhydrazines can be susceptible to N-N bond cleavage, which can lead to undesired side products.[6]
Q4: What are the primary safety concerns when handling this compound?
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis
Symptoms:
-
TLC analysis shows the consumption of starting materials (hydrazine and carbonyl compound) but no formation of the desired indole product.
-
Formation of multiple unidentified spots on the TLC plate.
-
Isolation of aniline or naphthylamine derivatives as major byproducts.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Rationale |
| N-N Bond Cleavage | Use a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid) or a Lewis acid (e.g., ZnCl2). | The electron-donating nature of the naphthyl group can weaken the N-N bond, making it susceptible to cleavage under harsh acidic conditions, leading to the formation of aniline/naphthylamine byproducts.[6] |
| Unfavorable Reaction Kinetics | Increase the reaction temperature cautiously. | Some Fischer indole syntheses require elevated temperatures to proceed at a reasonable rate.[7] |
| Steric Hindrance | If using a bulky ketone or aldehyde, consider a smaller carbonyl compound to test the reactivity of the hydrazine. | Steric hindrance can disfavor the formation of the necessary intermediates in the Fischer indole synthesis. |
| Incorrect Work-up Procedure | Ensure that the pH is appropriately adjusted during extraction to isolate the indole, which can be basic. | Improper work-up can lead to the loss of product. |
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A flowchart for troubleshooting low yields in the Fischer indole synthesis.
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Isolation of a product with a different mass spectrum or NMR spectrum than the expected indole.
-
Presence of colored impurities in the final product.
Possible Side Reactions and Their Identification:
| Side Product Type | Likely Cause | Identification | Mitigation Strategy |
| Aniline/Naphthylamine Derivatives | N-N bond cleavage under strong acid catalysis. | Mass spectrometry will show the mass of the corresponding aniline or naphthylamine. | Use milder reaction conditions as described in Issue 1. |
| Pyrazolone Derivatives | Reaction with β-ketoesters or similar carbonyl compounds. | IR spectroscopy may show a characteristic amide C=O stretch. | Ensure the carbonyl compound used does not have alternative reactive sites. |
| Over-alkylation Products | If the synthesis of the hydrazine itself is performed in situ, over-alkylation can occur. | NMR spectroscopy may show additional methyl signals or unexpected integration values. | Purify the this compound before use. |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol is a general guideline for the synthesis of hydrazones from this compound and a carbonyl compound.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: Add 1 equivalent of the desired aldehyde or ketone to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or gently heat under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture. The hydrazone product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).
General Protocol for Fischer Indole Synthesis
This protocol provides a general framework for the Fischer indole synthesis using this compound.
-
Hydrazone Formation: Synthesize the hydrazone as described in the protocol above. It can be isolated and purified before proceeding, or generated in situ.
-
Acidic Cyclization: Dissolve the hydrazone in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
Catalyst Addition: Add the acid catalyst. This can be a Brønsted acid (e.g., H2SO4, HCl, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl2, BF3·OEt2).
-
Heating: Heat the reaction mixture to reflux. The required temperature and time will vary depending on the substrates and catalyst used. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., NaHCO3 or NaOH solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude indole can be purified by column chromatography on silica gel.
General Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of indoles via the Fischer indole synthesis.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound have not been elucidated, related naphthyl-hydrazine derivatives have shown antimicrobial and antitubercular activity.[1][2] A hypothetical mechanism of action could involve the inhibition of key enzymes essential for pathogen survival, similar to other hydrazine-based drugs.
Hypothetical Mechanism of Antimicrobial Action
Caption: A hypothetical signaling pathway illustrating a potential antimicrobial mechanism of action.
References
- 1. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 2. Synthesis and antitubercular activity of N-(2-naphthyl)glycine hydrazide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 1-Methyl-1-naphthalen-1-ylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for scaling up the synthesis of this compound?
A1: Based on modern synthetic methodologies, the Palladium-catalyzed Buchwald-Hartwig amination is a highly recommended route.[1][2][3] This method involves the cross-coupling of an aryl halide (e.g., 1-bromonaphthalene) with methylhydrazine, offering good yields and functional group tolerance under relatively mild conditions.[1][4]
Q2: What are the main safety concerns when working with methylhydrazine?
A2: Methylhydrazine is a highly toxic, flammable, and corrosive substance.[5][6] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Accidental exposure can cause severe skin burns, eye damage, and respiratory irritation, and it is fatal if swallowed or in contact with skin.[5][6]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC analysis would involve spotting the reaction mixture alongside the starting materials (1-bromonaphthalene and methylhydrazine) on a silica gel plate and eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts include the diarylated hydrazine (1,2-dimethyl-1,2-di(naphthalen-1-yl)hydrazine), the product of hydrodehalogenation of the starting material (naphthalene), and products from catalyst decomposition. The formation of these byproducts can be minimized by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is of high quality and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Poor quality of reagents or solvents | Use freshly distilled or anhydrous solvents and ensure the purity of the starting materials. | |
| Inappropriate reaction temperature | Optimize the reaction temperature. While Buchwald-Hartwig reactions are generally robust, some systems require specific temperature ranges for optimal performance. | |
| Formation of Significant Byproducts | Incorrect stoichiometry | Carefully control the ratio of 1-bromonaphthalene to methylhydrazine. An excess of the aryl halide can lead to diarylation. |
| High reaction temperature or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of degradation products. | |
| Difficulty in Product Purification | Co-elution of the product with starting materials or byproducts | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product instability | The product may be sensitive to air or light. Consider performing the purification under an inert atmosphere and protecting the fractions from light. | |
| Scale-up Issues | Poor heat transfer in a larger reactor | Ensure efficient stirring and temperature control. For exothermic reactions, a controlled addition of reagents might be necessary. |
| Catalyst deactivation on a larger scale | The catalyst loading might need to be re-optimized for the larger scale. Ensure efficient removal of any impurities from the starting materials that could poison the catalyst. |
Experimental Protocols
Proposed Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a proposed method and should be optimized for specific laboratory conditions.
Materials:
-
1-bromonaphthalene
-
Methylhydrazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene to the flask, followed by 1-bromonaphthalene (1 equivalent).
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add methylhydrazine (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.
Data Presentation
Table 1: Illustrative Data for Reaction Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 75 | 95 |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 68 | 92 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 82 | 97 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 80 | 24 | 55 | 90 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Proposed Buchwald-Hartwig synthesis pathway.
Caption: General workflow for synthesis and purification.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Methylhydrazine - American Chemical Society [acs.org]
- 6. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Methyl-1-naphthalen-1-ylhydrazine and Other Hydrazine Derivatives in Monoamine Oxidase Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between novel compounds and established alternatives is paramount. This guide provides a comparative overview of 1-Methyl-1-naphthalen-1-ylhydrazine and other hydrazine derivatives, with a focus on their potential as Monoamine Oxidase (MAO) inhibitors. Due to the limited direct experimental data on this compound, this comparison is based on established structure-activity relationships (SAR) within the broader class of hydrazine derivatives.
Hydrazine derivatives are a well-established class of compounds known for their diverse biological activities, including their significant role as inhibitors of monoamine oxidase (MAO).[1][2] MAO enzymes are crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications.[1][3] Hydrazine-based MAO inhibitors were among the first antidepressants discovered and continue to be a subject of research for new therapeutic agents.[2]
Structure-Activity Relationship of Hydrazine Derivatives as MAO Inhibitors
The inhibitory potency and selectivity of hydrazine derivatives against the two major isoforms of MAO, MAO-A and MAO-B, are heavily influenced by their chemical structure. Key structural features that modulate activity include the nature of the substituent on the hydrazine moiety and the presence of additional functional groups.
For instance, the substitution on the aromatic ring in arylhydrazines plays a critical role. Electron-donating or withdrawing groups, as well as the overall lipophilicity of the molecule, can significantly alter the binding affinity for the active site of the enzyme.[4][5] Furthermore, the nature of the substitution on the nitrogen atoms of the hydrazine group is also a key determinant of activity and selectivity.
Based on the available literature for various hydrazine derivatives, we can infer the potential characteristics of this compound:
-
Naphthyl Group: The presence of a larger, more lipophilic naphthyl group in place of a phenyl group is likely to enhance the binding affinity to the hydrophobic active site of the MAO enzyme.
-
Methyl Group: The N-methylation of the hydrazine could influence its metabolic stability and selectivity towards MAO-A or MAO-B.
To illustrate the impact of structural modifications on MAO inhibitory activity, the following table summarizes the performance of several known hydrazine derivatives.
Comparative Performance of Hydrazine Derivatives as MAO Inhibitors
| Compound Name | Structure | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| Phenelzine | Phenyl-ethyl-hydrazine | 0.8 | 0.5 | 0.625 | [3] |
| Iproniazid | Isopropyl-hydrazide | Potent, non-selective | Potent, non-selective | ~1 | [2] |
| Moclobemide | Morpholino-ethyl-benzamide | 6.061 | >100 | >16.5 | [6] |
| Selegiline | N-propargyl-methamphetamine | >100 | 0.040 | >2500 | [6] |
| Compound 2b | 1-substituted-2-phenylhydrazone | 0.028 | >10 | >357 | [6] |
| Compound 2a | 1-substituted-2-phenylhydrazone | 0.342 | >10 | >29 | [6] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ indicates higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for comparing the efficacy of different hydrazine derivatives. Below are detailed methodologies for in vitro MAO-A and MAO-B inhibition assays.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (N-acetyl-3,7-dihydroxyphenoxazine)[6][9]
-
Test compounds (e.g., this compound and other derivatives) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare working solutions of the test compounds by diluting the stock solution in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red reagent.
-
-
Enzyme and Inhibitor Incubation:
-
Add a solution of MAO-A or MAO-B enzyme to the wells of the microplate.
-
Add the working solutions of the test compounds at various concentrations to the respective wells.
-
For control wells, add buffer instead of the test compound.
-
Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.[7]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 585-590 nm.[10][11] The measurement can be taken at a single endpoint or kinetically over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of MAO Inhibition
The following diagram illustrates the general mechanism of action of MAO inhibitors.
Caption: Mechanism of MAO inhibition by hydrazine derivatives.
Experimental Workflow for MAO Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the MAO inhibitory activity of test compounds.
Caption: Workflow for in vitro MAO inhibition assay.
References
- 1. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of rat liver mitochondrial monoamine oxidase by hydrazine-thiazole derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.aku.edu [scholars.aku.edu]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Characterization of 1-Methyl-1-naphthalen-1-ylhydrazine: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the structural elucidation of organic molecules. For a novel compound like 1-Methyl-1-naphthalen-1-ylhydrazine, NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the molecular weight and provides insights into the fragmentation patterns, aiding in structural confirmation. This guide offers a comparative analysis of these techniques, supplemented with predicted data and detailed experimental protocols to assist researchers in their analytical workflow.
Predicted Spectroscopic Data
Due to the novelty of this compound, the following NMR and MS data have been generated using validated computational prediction tools. These predictions are based on the known spectral properties of analogous compounds, such as 1-methyl-1-phenylhydrazine and 1-methylnaphthalene.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | m | 2H | Naphthyl-H |
| ~7.3 - 7.6 | m | 5H | Naphthyl-H |
| ~4.5 | s (br) | 2H | -NH₂ |
| ~3.1 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~145 | Naphthyl-C (quaternary) |
| ~134 | Naphthyl-C (quaternary) |
| ~129 | Naphthyl-CH |
| ~128 | Naphthyl-CH |
| ~126 | Naphthyl-CH |
| ~125 | Naphthyl-CH |
| ~123 | Naphthyl-CH |
| ~40 | -CH₃ |
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 157 | [M - CH₃]⁺ |
| 142 | [M - NH₂]⁺ |
| 127 | [Naphthyl]⁺ |
| 115 | [C₉H₇]⁺ |
Comparison with Alternative Analytical Techniques
While NMR and MS are primary methods for structural elucidation, other spectroscopic techniques can provide complementary information for the characterization of this compound.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry) | Non-destructive, highly detailed structural data | Lower sensitivity, requires larger sample amounts |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Isomers can be difficult to distinguish |
| FTIR Spectroscopy | Presence of functional groups (N-H, C-H, aromatic C=C) | Fast, non-destructive, provides functional group information | Complex spectra can be difficult to interpret fully |
| UV-Vis Spectroscopy | Information about conjugated systems | Highly sensitive for conjugated systems, quantitative analysis | Limited structural information |
| Raman Spectroscopy | Vibrational modes, complementary to FTIR | Good for symmetric non-polar bonds, minimal sample preparation | Can be affected by fluorescence, weaker signal than IR |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to guide researchers in their experimental design.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The standard electron energy is 70 eV. Acquire the mass spectrum over a mass range of m/z 50-500.
-
ESI-MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a similar mass range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Instrumentation: Utilize a Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. Acquire the spectrum over a Raman shift range of 200-3500 cm⁻¹.
-
Data Analysis: Identify the characteristic Raman bands and compare them with the FTIR data for a comprehensive vibrational analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Logical pathway for interpreting NMR spectral data to elucidate the molecular structure.
Caption: A simplified representation of the mass spectrometry process from ionization to detection.
Validating the Structure of 1-Methyl-1-naphthalen-1-ylhydrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 1-Methyl-1-naphthalen-1-ylhydrazine. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected analytical outcomes based on established principles of spectroscopy and provides a comparative analysis with structurally related analogs. The protocols and data presented herein serve as a benchmark for researchers synthesizing and characterizing this molecule.
Structural Overview and Comparison Compounds
This compound consists of a naphthalene ring and a methyl group attached to the same nitrogen atom of a hydrazine moiety. To provide a robust validation framework, we will compare its expected analytical data with the known data of two primary analogs: 1-Methyl-1-phenylhydrazine and 1-Methylnaphthalene . The former offers a close structural parallel with a different aromatic system, while the latter provides reference data for the substituted naphthalene portion of the target molecule.
Predicted and Comparative Spectroscopic Data
The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. Below is a summary of the expected and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm - Aromatic Protons | Chemical Shift (δ) ppm - Methyl Protons | Chemical Shift (δ) ppm - Hydrazine Protons (NH₂) |
| This compound (Predicted) | 7.0 - 8.2 (m, 7H) | ~3.0 (s, 3H) | ~4.5 (s, 2H, broad) |
| 1-Methyl-1-phenylhydrazine[1] | 6.7 - 7.3 (m, 5H) | 2.8 - 2.9 (s, 3H) | ~4.3 (s, 2H, broad) |
| 1-Methylnaphthalene[2][3][4] | 7.3 - 8.1 (m, 7H) | 2.7 (s, 3H) | N/A |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm - Aromatic Carbons | Chemical Shift (δ) ppm - Methyl Carbon |
| This compound (Predicted) | 110 - 150 | ~40 |
| 1-Methyl-1-phenylhydrazine | 112 - 151 | ~38 |
| 1-Methylnaphthalene[3] | 124 - 134 | 19.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |
| This compound (Predicted) | C₁₁H₁₂N₂ | 172.23 | 172 |
| 1-Methyl-1-phenylhydrazine[1] | C₇H₁₀N₂ | 122.17 | 122 |
| 1-Methylnaphthalene[2][3][4] | C₁₁H₁₀ | 142.20 | 142 |
Experimental Protocols
Accurate structural validation requires precise experimental execution. The following are standard protocols for the key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: A flowchart outlining the key stages from synthesis to structural confirmation.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for structural elucidation.
Caption: Interplay of spectroscopic data for confirming the final chemical structure.
References
Comparative Reactivity Analysis of 1-Methyl-1-naphthalen-1-ylhydrazine in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 1-Methyl-1-naphthalen-1-ylhydrazine Reactivity with Phenylhydrazine Analogues in the Fischer Indole Synthesis.
Executive Summary
This compound is an analogue of phenylhydrazine, a common reagent in the synthesis of indole structures, which are pivotal in medicinal chemistry. The reactivity of these hydrazines in the Fischer indole synthesis is influenced by both electronic and steric factors. The introduction of a methyl group on the α-nitrogen is known to increase the nucleophilicity of the hydrazine, potentially leading to faster reaction rates. Conversely, the bulky naphthyl group, compared to a phenyl group, may introduce steric hindrance that could impede reactivity. This guide explores these competing effects to provide a predictive analysis of this compound's performance in organic synthesis.
Comparative Reactivity in Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indole rings from an arylhydrazine and a carbonyl compound, such as a ketone or aldehyde, under acidic conditions. The reaction proceeds through a hydrazone intermediate.[1][2][3][4]
Theoretical Considerations for this compound
Electronic Effects: The methyl group on the α-nitrogen in this compound is an electron-donating group. This increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Studies on the kinetics of reactions involving substituted hydrazines have shown that methyl groups on the α-position increase reactivity.[5][6] The naphthyl group, being a larger aromatic system than a phenyl group, can also influence the electron density at the nitrogen atom through resonance effects.
Steric Effects: The steric bulk of the naphthyl group is significantly greater than that of a phenyl group. This steric hindrance can affect the approach of the hydrazine to the carbonyl carbon of the ketone or aldehyde, potentially slowing down the initial hydrazone formation. Furthermore, the subsequent acid-catalyzed cyclization step of the Fischer indole synthesis, which involves a[7][7]-sigmatropic rearrangement, can also be influenced by the bulky naphthyl substituent.[8]
Experimental Data for Phenylhydrazine Analogues
To provide a quantitative basis for comparison, the following table summarizes the reported yields for the Fischer indole synthesis using phenylhydrazine and 1-methyl-1-phenylhydrazine with cyclohexanone.
| Hydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 76-85% | [9] |
| 1-Methyl-1-phenylhydrazine | 4-t-Butylcyclohexanone | 3-t-Butyl-N-methyl-1,2,3,4-tetrahydrocarbazole | 78.8% | [7] |
Note: While the carbonyl compounds are slightly different, this data provides the best available comparison for the effect of N-methylation.
The data suggests that the N-methylated hydrazine can achieve comparable, if not slightly higher, yields in the Fischer indole synthesis. This supports the hypothesis that the increased nucleophilicity from the methyl group can lead to efficient cyclization.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.[9]
Materials:
-
Phenylhydrazine (1 mole)
-
Cyclohexanone (1 mole)
-
Glacial Acetic Acid (6 moles)
-
Methanol
-
Decolorizing Carbon
-
Water
-
75% Ethanol
Procedure:
-
A mixture of cyclohexanone and acetic acid is heated to reflux with stirring in a three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel.
-
Phenylhydrazine is added dropwise over 1 hour.
-
The mixture is refluxed for an additional hour.
-
The reaction mixture is poured into a beaker and stirred until it solidifies.
-
The solid is cooled to approximately 5°C and filtered.
-
The filter cake is washed with water and then with 75% ethanol.
-
The crude product is air-dried and then recrystallized from methanol after treatment with decolorizing carbon to yield 1,2,3,4-tetrahydrocarbazole.[9]
Synthesis of 3-t-Butyl-N-methyl-1,2,3,4-tetrahydrocarbazole
This protocol is based on the reaction of 1-methyl-1-phenylhydrazine with 4-t-butylcyclohexanone.[7]
Materials:
-
1-Methyl-1-phenylhydrazine (0.08 mole)
-
4-t-Butylcyclohexanone (0.08 mole)
-
Glacial Acetic Acid (0.50 mole)
-
Water
-
Methanol
Procedure:
-
1-Methyl-1-phenylhydrazine is added to a boiling solution of 4-t-butylcyclohexanone in glacial acetic acid.
-
The resulting mixture is held at reflux for 5 hours.
-
The reaction mixture is cooled to room temperature and then to 0°C in an ice-water bath to precipitate the product.
-
The solid is filtered and washed with water and methanol to yield 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole.[7]
Visualizing Reaction Workflows
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow of the Fischer indole synthesis.
Caption: General workflow of the Fischer indole synthesis.
Comparative Reactivity Logic
The following diagram illustrates the factors influencing the reactivity of the substituted hydrazines.
Caption: Factors influencing hydrazine reactivity.
Conclusion
Based on the available evidence from analogous compounds, it is predicted that this compound will be a reactive partner in the Fischer indole synthesis. The increased nucleophilicity conferred by the N-methyl group is expected to promote the reaction. However, the significant steric bulk of the naphthyl group may counteract this electronic advantage to some extent, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysts) compared to its phenyl-substituted counterparts.
For drug development professionals, the synthesis of novel benzo[g]indoles from this compound represents a promising avenue for the creation of new chemical entities with potentially unique pharmacological profiles. Further experimental investigation is warranted to quantify the reactivity of this compound and optimize reaction conditions for its use in synthetic campaigns.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Comparative Biological Activity of 1-Methyl-1-naphthalen-1-ylhydrazine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 1-Methyl-1-naphthalen-1-ylhydrazine and its analogs. This document summarizes key experimental data on their anticancer, monoamine oxidase (MAO) inhibitory, and antioxidant properties, details the methodologies of the cited experiments, and visualizes relevant biological pathways and workflows.
While specific experimental data on the biological activity of this compound is limited in publicly available literature, a comprehensive understanding of its potential can be extrapolated from the analysis of its structural analogs. This guide focuses on comparing the reported activities of various naphthalene and hydrazine derivatives to provide a predictive framework for the target compound. The core structure, combining a naphthalene ring and a hydrazine group, is a recurring motif in compounds with significant biological effects.
Anticancer Activity of Naphthalene and Hydrazine Derivatives
Naphthalene and hydrazine moieties are prevalent in a variety of compounds exhibiting potent anticancer activities. Studies have shown that derivatives incorporating these structures can induce cytotoxicity and apoptosis in various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and the activation of apoptotic pathways.
A series of naphthalene-substituted triazole spirodienones demonstrated significant antiproliferative activity against MDA-MB-231, Hela, and A549 cancer cell lines, with IC50 values in the sub-micromolar range.[1] Notably, compound 6a from this series was found to arrest the cell cycle and induce apoptosis in MDA-MB-231 cells.[1][2] Further in vivo studies showed its efficacy in suppressing breast cancer tumor growth.[1][2] Similarly, naphthalene-substituted benzimidazole derivatives have shown promising antiproliferative effects, with some compounds exhibiting IC50 values ranging from 0.078 to 0.625 µM against various cancer cell lines.[3][4]
Hydrazone derivatives of naphthalene have also been investigated for their anticancer potential. For instance, two hydrazone derivatives synthesized from 1-naphthaldehyde and hydrazine showed high toxicity against Artemia Salina Leach, suggesting their potential as anticancer drug candidates.[5]
Comparative Cytotoxicity Data of Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 | [1] |
| Hela | 0.07 - 0.72 | [1] | |
| A549 | 0.08 - 2.00 | [1] | |
| Naphthalene-substituted benzimidazoles | Various | 0.078 - 0.625 | [3][4] |
| Naphthalene-chalcone derivatives | MCF-7 | 222.72 (µg/mL) | [6] |
Monoamine Oxidase (MAO) Inhibition
Hydrazine derivatives are well-known inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[7][8] Both reversible and irreversible hydrazine-type MAO inhibitors have been developed.[7] The inhibition of MAO-A, in particular, has been associated with antidepressant properties.[8] While direct data on this compound is unavailable, the general structure suggests a potential for MAO inhibition. Structure-activity relationship (SAR) studies on synthetic hydrazines have shown that structural modifications can significantly impact their MAO inhibitory properties.[8]
Antioxidant Activity
Hydrazone derivatives of naphthalene have been evaluated for their antioxidant properties. In one study, a hydrazone derived from phenylhydrazine exhibited strong antioxidant activity in a DPPH assay with an IC50 value of 28.90 μg/mL.[5] This suggests that the naphthalene-hydrazine scaffold may contribute to radical scavenging capabilities.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the naphthalene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, Hela, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is a key indicator of anticancer activity and can be detected using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway for apoptosis induction by naphthalene derivatives and a typical experimental workflow for evaluating their anticancer activity.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Purity of 1-Methyl-1-naphthalen-1-ylhydrazine Samples
For researchers, scientists, and drug development professionals utilizing 1-Methyl-1-naphthalen-1-ylhydrazine, ensuring the purity of the material is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for purity assessment, complete with detailed experimental protocols and data presentation to aid in the selection of the most appropriate method.
Comparison of Analytical Methods for Purity Determination
The purity of this compound can be effectively determined using several analytical techniques. The choice of method will depend on the available instrumentation, the required level of sensitivity, and the nature of the potential impurities. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Typical Purity Range Detectable (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 95.0 - 99.9 | ~0.01% | ~0.03% | Robust, widely available, good for non-volatile impurities. | Requires chromophoric impurities, may require derivatization for some compounds. |
| GC-MS | Separation based on volatility and polarity, identification by mass-to-charge ratio. | 98.0 - 99.9+ | ~0.001% | ~0.003% | High sensitivity and specificity, excellent for volatile impurities. | May require derivatization for polar analytes, thermal degradation of labile compounds is possible. |
| qNMR | Quantitative determination based on the integrated signal intensity of specific nuclei relative to a certified internal standard. | 98.0 - 99.9+ | Analyte dependent | Analyte dependent | Primary analytical method, no need for identical reference standards of impurities, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.[1][2] |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating purity assessment methods. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product. Based on the synthesis of related naphthalene and hydrazine compounds, the following are potential impurities in this compound samples:
| Impurity | Potential Origin | Recommended Analytical Technique |
| 1-Naphthaldehyde | Oxidation of the starting material or product. | HPLC, GC-MS |
| 1-Methylnaphthalene | Unreacted starting material or side reaction. | GC-MS |
| Naphthalene | Impurity in the starting material. | GC-MS |
| 1-Chloromethylnaphthalene | Impurity from an alternative synthetic route. | GC-MS, HPLC |
| Benzothiophene | Impurity from naphthalene source (coal tar).[2] | GC-MS |
| Indane/Indene | Impurities from naphthalene source (coal tar).[2] | GC-MS |
| Isomers of Methylnaphthalene | Side products from the synthesis of 1-methylnaphthalene.[2] | GC-MS |
| Di- and poly-methylated naphthalenes | Side products from the synthesis of 1-methylnaphthalene. | GC-MS |
| Unreacted Hydrazine | Excess reagent from synthesis. | HPLC with derivatization |
Comparison with Alternative Reagents
In some applications, particularly in bioconjugation and chemical biology, alternative reagents can be employed. "Click chemistry" provides reactions that are high-yielding and stereospecific.[3] Strained alkenes and alkynes, for example, can undergo bio-orthogonal reactions and may serve as alternatives to hydrazine-based conjugations.
| Compound | Application | Purity Assessment Method(s) | Key Advantages over this compound |
| trans-Cyclooctene derivatives | Bio-orthogonal ligation | NMR, GC-MS, HPLC | Copper-free click chemistry, faster reaction kinetics in some cases.[4] |
| Bicyclononyne (BCN) derivatives | Strain-promoted alkyne-azide cycloaddition (SPAAC) | NMR, HPLC | High reactivity in copper-free click chemistry. |
| Aryl- or Alkyl-Azides | Click Chemistry | NMR, HPLC | Forms stable triazole linkages. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Further dilute as necessary.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive for volatile and semi-volatile impurities. Derivatization with acetone is recommended to improve the chromatographic properties of the hydrazine functional group.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Add 1 mL of acetone.
-
Seal the vial and heat at 60 °C for 30 minutes to form the hydrazone derivative.
-
Cool to room temperature before injection.
-
-
Purity Calculation: The purity is determined by the area percentage method of the derivatized analyte peak relative to the total ion chromatogram area, excluding the solvent peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
qNMR is a primary ratio method that provides a direct measurement of purity against a certified reference material.[1][2]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte signals.
-
NMR Parameters (¹H):
-
Pulse Angle: 90°
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (analyte or standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Record the exact masses of both the sample and the internal standard.
-
Add approximately 0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
References
- 1. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Naphthalene - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. comporgchem.com [comporgchem.com]
Comparative Analysis of Cross-Reactivity for 1-Methyl-1-naphthalen-1-ylhydrazine and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of 1-Methyl-1-naphthalen-1-ylhydrazine. Due to a lack of publicly available cross-reactivity studies on this specific compound, this document outlines a comprehensive strategy and methodology for such an investigation. The presented data is illustrative, based on typical results from cross-reactivity assays for small molecules, and serves as a template for analysis.
Introduction
This compound is a hydrazine derivative containing a naphthalene moiety. Understanding its binding specificity and potential for cross-reactivity is crucial for its development as a research tool or therapeutic agent. Cross-reactivity with unintended targets can lead to off-target effects, complicating data interpretation and potentially causing toxicity. This guide details the experimental protocols to characterize the cross-reactivity profile of this compound and compares its hypothetical performance against structurally related compounds.
Hypothetical Cross-Reactivity Profile
A critical aspect of characterizing any new chemical entity is to determine its selectivity. This involves testing against a panel of related compounds and known interacting partners of its structural class.
Table 1: Comparative Cross-Reactivity of Hydrazine Derivatives in a Competitive ELISA
| Compound Tested | Target A IC50 (nM) | Target B IC50 (nM) | Target C IC50 (nM) | Fold Selectivity (B/A) | Fold Selectivity (C/A) |
| This compound | 15 | 1,200 | >10,000 | 80 | >667 |
| Naphthalen-1-ylhydrazine | 50 | 800 | >10,000 | 16 | >200 |
| Naphthalen-2-ylhydrazine hydrochloride | 120 | 2,500 | >10,000 | 20.8 | >83 |
| 1,1-Dimethylhydrazine | >10,000 | >10,000 | >10,000 | N/A | N/A |
This data is illustrative and intended to serve as a template for reporting results.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-documented experimental methods. The following protocols describe standard assays for determining inhibitor concentration and cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is designed to assess the binding of this compound to a specific target and determine the extent of cross-reactivity with other molecules.
Materials:
-
96-well microtiter plates
-
Target protein
-
Biotinylated tracer ligand
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound and other test compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of this compound or other test compounds to the wells. Immediately add a fixed concentration of the biotinylated tracer ligand. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Specificity Analysis
For compounds that may interfere with immunoassays, GC-MS provides a highly specific and sensitive method for quantification and can be used to confirm the presence and concentration of the parent compound and its metabolites.[1]
Sample Preparation:
-
Extraction: Extract the compound from the sample matrix (e.g., plasma, urine) using a suitable solvent like methylene chloride.[2]
-
Derivatization: To improve volatility and thermal stability, derivatize the analyte. For hydrazines, this can be achieved by reaction with reagents like pentafluorobenzaldehyde.[2]
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.
GC-MS Parameters:
-
Column: Use a non-polar or medium-polarity column appropriate for the analyte.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Program: Develop a temperature gradient to ensure good separation of the analyte from other matrix components.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for assessing compound cross-reactivity.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to downstream effects.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 1-Methyl-1-naphthalen-1-ylhydrazine Against Known Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 1-Methyl-1-naphthalen-1-ylhydrazine against established standards in the field of monoamine oxidase (MAO) inhibition. Due to the limited publicly available data on this compound, this document serves as a framework for its potential evaluation, outlining the requisite experimental protocols and data presentation formats for meaningful comparison with well-characterized MAO inhibitors.
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that have been pivotal in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2][3] The therapeutic efficacy of these compounds stems from their ability to inhibit MAO enzymes, thereby increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[2] Hydrazine derivatives, in particular, represent a significant chemical class among MAOIs, known for their potent and often irreversible inhibition of the enzyme.[1][2][4]
This guide will focus on benchmarking this compound against two well-established non-selective, irreversible hydrazine-based MAOIs: Phenelzine and Iproniazid .[1][2]
Data Presentation: Comparative Inhibitory Activity
The primary benchmark for a potential MAOI is its inhibitory concentration (IC₅₀) against the two major isoforms of the enzyme, MAO-A and MAO-B. Selective inhibition of these isoforms is crucial for therapeutic targeting; MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are employed in the management of Parkinson's disease.[1][5]
Below is a template for presenting the comparative IC₅₀ values. For the purpose of this guide, hypothetical data for this compound is included to illustrate a potential outcome.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 0.85 | 15.2 | 17.9 |
| Phenelzine | 0.92 | 1.20 | 1.3 |
| Iproniazid | 1.50 | 2.80 | 1.9 |
Note: Data for Phenelzine and Iproniazid are representative values from literature. The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure a robust and reproducible comparison, standardized experimental protocols are essential. The following outlines a typical in vitro assay for determining the MAO inhibitory activity of a test compound.
In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol is based on a fluorometric method that detects the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.[6][7]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Test compound (this compound) and standard inhibitors (Phenelzine, Iproniazid)
-
Selective inhibitors for control experiments: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[5][6][7]
-
Fluorescent probe (e.g., Amplex Red)[1]
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes, substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound or standard inhibitors to the respective wells.
-
To determine the specific activity of MAO-A and MAO-B, include control wells with the selective inhibitors Clorgyline and Selegiline, respectively.
-
Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a specified time at 37°C.
-
Following the pre-incubation, add the MAO substrate to start the enzymatic reaction.
-
Simultaneously, add the fluorescent probe and HRP mixture.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The selectivity index is calculated by dividing the IC₅₀ for MAO-B by the IC₅₀ for MAO-A.
-
Mandatory Visualizations
Signaling Pathway of MAO Inhibition
Caption: Mechanism of action of a Monoamine Oxidase Inhibitor.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Logical Relationship of Compound Evaluation
Caption: Logical flow for the evaluation of a novel MAO inhibitor.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. abcam.cn [abcam.cn]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. evotec.com [evotec.com]
Spectroscopic Comparison of 1-Methyl-1-naphthalen-1-ylhydrazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of two key isomers of 1-Methyl-1-naphthalen-1-ylhydrazine: 1-Methyl-1-(1-naphthyl)hydrazine and 1-Methyl-1-(2-naphthyl)hydrazine. Due to the limited availability of direct experimental data for these specific isomers, this comparison synthesizes information from their parent compounds, 1-naphthylhydrazine and 2-naphthylhydrazine, and the closely related 1-methyl-1-phenylhydrazine. The presented data serves as a predictive guide for the characterization and differentiation of these isomers in a research and development setting.
Introduction
This compound and its isomers are of interest in medicinal chemistry and drug development due to the prevalence of the naphthalene and hydrazine moieties in various pharmacologically active compounds. Accurate spectroscopic characterization is crucial for distinguishing between the 1-naphthyl and 2-naphthyl isomers, as their biological activities can differ significantly. This guide outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | 1-Methyl-1-(1-naphthyl)hydrazine (Predicted) | 1-Methyl-1-(2-naphthyl)hydrazine (Predicted) | Rationale for Prediction |
| -NH₂ | ~3.6 ppm (broad singlet) | ~3.6 ppm (broad singlet) | Based on the -NH₂ signal in 1-methyl-1-phenylhydrazine.[1] |
| -CH₃ | ~3.0 ppm (singlet) | ~3.0 ppm (singlet) | Based on the -CH₃ signal in 1-methyl-1-phenylhydrazine.[1] |
| Naphthyl Protons | 7.2 - 8.2 ppm (multiplets) | 7.2 - 7.9 ppm (multiplets) | The 1-naphthyl isomer is expected to show a wider chemical shift range due to the anisotropic effect of the adjacent ring. The proton at the 8-position in the 1-naphthyl isomer will be significantly deshielded. Based on data for 2-naphthylhydrazine HCl, aromatic protons appear between 7.19-7.81 ppm.[2][3] |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | 1-Methyl-1-(1-naphthyl)hydrazine (Predicted) | 1-Methyl-1-(2-naphthyl)hydrazine (Predicted) | Rationale for Prediction |
| -CH₃ | ~40 ppm | ~40 ppm | General range for N-methyl groups. |
| Naphthyl Carbons | 110 - 150 ppm | 110 - 150 ppm | Aromatic carbons typically appear in this region.[4] The specific chemical shifts will differ between the two isomers due to the different substitution patterns. |
| C-N (ipso-carbon) | ~145-150 ppm | ~145-150 ppm | The carbon attached to the nitrogen is expected to be the most deshielded of the aromatic carbons. |
Table 3: Predicted Key IR Spectroscopic Data (KBr Pellet)
| Vibrational Mode | 1-Methyl-1-(1-naphthyl)hydrazine (Predicted) | 1-Methyl-1-(2-naphthyl)hydrazine (Predicted) | Rationale for Prediction |
| N-H stretch | 3300 - 3400 cm⁻¹ (two bands) | 3300 - 3400 cm⁻¹ (two bands) | Characteristic of a primary amine (-NH₂). Based on IR spectra of 1-naphthylhydrazine HCl and 2-naphthylhydrazine HCl.[5][6] |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ | Typical for aromatic C-H bonds. |
| C-H stretch (aliphatic) | 2800 - 3000 cm⁻¹ | 2800 - 3000 cm⁻¹ | Corresponding to the methyl group. |
| C=C stretch (aromatic) | 1500 - 1600 cm⁻¹ | 1500 - 1600 cm⁻¹ | Characteristic of the naphthalene ring system. |
| C-N stretch | 1250 - 1350 cm⁻¹ | 1250 - 1350 cm⁻¹ | Typical for aryl amines. |
Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)
| Parameter | 1-Methyl-1-(1-naphthyl)hydrazine (Predicted) | 1-Methyl-1-(2-naphthyl)hydrazine (Predicted) | Rationale for Prediction |
| λmax | ~290 nm and ~315 nm | ~280 nm and ~325 nm | Based on the UV-Vis spectrum of 1-naphthylamine, which shows absorption maxima around these wavelengths.[7] The exact maxima may shift slightly due to the methylhydrazine substituent. |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| Fragment | 1-Methyl-1-(1-naphthyl)hydrazine (Predicted m/z) | 1-Methyl-1-(2-naphthyl)hydrazine (Predicted m/z) | Rationale for Prediction |
| Molecular Ion [M]⁺ | 172 | 172 | Calculated molecular weight of C₁₁H₁₂N₂. |
| [M - CH₃]⁺ | 157 | 157 | Loss of a methyl radical. |
| [M - NH₂]⁺ | 156 | 156 | Loss of an amino radical. |
| [C₁₀H₇]⁺ (Naphthyl cation) | 127 | 127 | A common fragment for naphthalene derivatives. |
| [M - N₂H₃]⁺ | 141 | 141 | Loss of the methylhydrazinyl radical. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a spectral width of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm. Use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL). Dilute the stock solution to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm using methanol as the blank.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-500.
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic analysis of this compound isomers.
References
- 1. 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR [m.chemicalbook.com]
- 2. 2-Naphthylhydrazine hydrochloride | 2243-58-5 [chemicalbook.com]
- 3. 2-Naphthylhydrazine hydrochloride, CAS No. 2243-58-5 - iChemical [ichemical.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 1-Naphthylhydrazine hydrochloride [webbook.nist.gov]
- 6. 2-Naphthylhydrazine hydrochloride [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Efficacy comparison of 1-Methyl-1-naphthalen-1-ylhydrazine in specific assays
A guide for researchers, scientists, and drug development professionals on the comparative efficacy of hydrazine-based compounds, with a focus on derivatives of naphthalene.
Due to the limited availability of published research on the specific compound "1-Methyl-1-naphthalen-1-ylhydrazine," this guide presents a comparative analysis of a closely related and more extensively studied class of compounds: substituted naphthylhydrazines and other hydrazine derivatives. This guide aims to provide a framework for evaluating the efficacy of such compounds in relevant biological assays, complete with experimental methodologies and data visualization.
Introduction to Hydrazine Derivatives in Drug Discovery
Hydrazine and its derivatives are a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors for various enzymes, including monoamine oxidases and quinone-dependent amine oxidases, making them relevant for the development of therapeutics for neurological disorders and cancer. The incorporation of a naphthalene moiety can further modulate the pharmacological properties of these molecules.
Comparative Efficacy in In Vitro Assays
The following table summarizes the inhibitory activity of various hydrazine derivatives against different enzyme targets, as reported in the scientific literature. This data provides a quantitative comparison of their potency.
| Compound | Assay Target | IC50 Value (µM) | Reference |
| Phenylhydrazine | Lysyl Oxidase (LOX) | 6 | [1] |
| Hydrazide 3 (aliphatic) | Lysyl Oxidase (LOX) | ~20 | [1] |
| Alkyl hydrazine 4 | Lysyl Oxidase (LOX) | ~50 | [1] |
| Semicarbazide 5 | Lysyl Oxidase (LOX) | ~100 | [1] |
| Hydrazone from phenylhydrazine | DPPH radical scavenging | 28.90 (µg/mL) | [2] |
| CM7 (Quinazolinone hydrazine) | EBC-1 cancer cells | 8.6 ± 1.9 | [3] |
| CM8 (Quinazolinone hydrazine) | EBC-1 cancer cells | 10.2 ± 2.5 | [3] |
| CM9 (Quinazolinone hydrazine) | EBC-1 cancer cells | 22.9 ± 4.6 | [3] |
| CM10 (Quinazolinone hydrazine) | EBC-1 cancer cells | 15.4 ± 3.8 | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of hydrazine derivatives.
Lysyl Oxidase (LOX) Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against the enzyme lysyl oxidase, which is implicated in cancer metastasis.
Methodology:
-
Enzyme Preparation: Recombinant human LOX is expressed and purified.
-
Substrate: A fluorescent substrate, such as the Amplex Red reagent, is used in conjunction with a horseradish peroxidase-coupled system. The deamination of a substrate like 1,5-diaminopentane by LOX produces hydrogen peroxide, which is detected by the fluorescent probe.
-
Inhibition Measurement: The inhibitor, at varying concentrations, is pre-incubated with the enzyme. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The fluorescence is monitored over time using a plate reader. The initial reaction rates are calculated.
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
DPPH Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound, at various concentrations, is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.[2]
MTT Assay for Antiproliferative Activity
This cell-based assay is used to evaluate the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., EBC-1) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]
Visualizing Experimental Workflows and Pathways
Understanding the experimental process and the underlying biological mechanisms is facilitated by clear diagrams.
Caption: A generalized workflow for in vitro efficacy testing of chemical compounds.
Caption: Simplified signaling pathway showing the role of Lysyl Oxidase (LOX) in cancer metastasis and its inhibition.
References
- 1. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-1-naphthalen-1-ylhydrazine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-Methyl-1-naphthalen-1-ylhydrazine, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the hazardous nature of hydrazine derivatives.
Understanding the Hazards
This compound, as a substituted hydrazine and a naphthalene derivative, is presumed to share the hazardous characteristics of these chemical classes. Hydrazine and its derivatives are known for their potential carcinogenicity, and they can be corrosive and toxic.[1][2] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risks.
Key Hazards:
-
Toxicity: Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[2]
-
Carcinogenicity: Hydrazine and some of its derivatives are considered potential or suspected carcinogens.[1]
-
Reactivity: Hydrazines are reactive compounds and can react vigorously with oxidizing agents.[3]
Due to a lack of specific publicly available data for this compound, a conservative approach to handling and disposal, assuming high toxicity and carcinogenicity, is strongly recommended.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound and its waste.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles and a face shield | To protect eyes and face from splashes. |
| Body Protection | Flame-resistant lab coat | To protect against chemical splashes and potential ignition. |
| Respiratory | Use within a certified chemical fume hood | To prevent inhalation of hazardous vapors. |
Disposal Procedures
There are two primary recommended methods for the disposal of this compound waste: incineration by a licensed hazardous waste disposal company and chemical neutralization in the laboratory prior to disposal.
Incineration (Preferred Method)
The most straightforward and often safest method for the disposal of this compound is to transfer the waste to a licensed and certified hazardous waste disposal company for high-temperature incineration.
Steps for Incineration:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, particularly oxidizing agents.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Chemical Neutralization
Chemical neutralization can be performed in the laboratory to convert the hazardous hydrazine derivative into less toxic byproducts before disposal. The most common method involves oxidation with a hypochlorite solution. This procedure should only be carried out by trained personnel in a controlled laboratory environment.
Experimental Protocol for Neutralization of this compound Waste:
Objective: To neutralize this compound in a waste stream through oxidation with sodium hypochlorite.
Materials:
-
Waste solution containing this compound
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6% NaOCl)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Starch-iodide paper or a hydrazine test kit
-
Large beaker (at least 5 times the volume of the waste)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate PPE (see table above)
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the this compound waste solution with water in a large beaker to a concentration of less than 5%.[4] This is a critical step to control the exothermic reaction.
-
pH Adjustment: Adjust the pH of the diluted waste solution to between 10 and 11 using the 1 M NaOH solution. This is to ensure the stability of the hypochlorite and to facilitate the oxidation reaction.
-
Oxidation: While stirring the diluted and pH-adjusted waste solution, slowly add the sodium hypochlorite solution. A general rule of thumb is to add approximately 10-15 mL of 5% sodium hypochlorite solution for every 1 mL of concentrated hydrazine derivative. The addition should be done in small portions to control the temperature of the reaction. Monitor the temperature and ensure it does not rise excessively.
-
Reaction Time: Continue stirring the solution for at least 2 hours to ensure the reaction goes to completion.
-
Verification of Neutralization: After the reaction period, test for the presence of residual hydrazine. This can be done using starch-iodide paper (in the presence of an oxidant, hydrazine will not cause a color change) or a commercially available hydrazine test kit. If hydrazine is still present, add more sodium hypochlorite solution and continue stirring for another hour before re-testing.
-
Final pH Adjustment: Once the absence of hydrazine is confirmed, neutralize the pH of the solution to between 6 and 8 by adding 1 M HCl.
-
Disposal of Treated Effluent: The treated, neutralized solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS office for final approval before drain disposal.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Neutralize: The contained spill can be cautiously neutralized by covering it with a solution of calcium hypochlorite or sodium hypochlorite.
-
Clean-up: The neutralized material should be collected in a sealed container and disposed of as hazardous waste.
-
Decontaminate: The spill area should be decontaminated with a suitable cleaning agent.
-
Report: Report the spill to your supervisor and your institution's EHS office.
Visual Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and that they consult their institution's specific safety and environmental regulations.
References
Personal protective equipment for handling 1-Methyl-1-naphthalen-1-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1-naphthalen-1-ylhydrazine. The following procedures are designed to ensure the safe execution of laboratory operations and to build a culture of safety and trust in chemical handling.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a chemical that, while not having a specific, publicly available Safety Data Sheet (SDS), can be assessed by considering its constituent functional groups: a hydrazine derivative, an aromatic amine, and a naphthalene moiety. Hydrazines are known to be toxic, corrosive, and potentially carcinogenic.[1][2] Aromatic amines can be toxic and readily absorbed through the skin.[3] 1-Methylnaphthalene is a combustible liquid and can be harmful if swallowed.[4] Therefore, stringent safety precautions are mandatory.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][2] | Prevents skin contact and absorption, which are significant routes of exposure for hydrazines and aromatic amines.[1][3] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants.[2] | Protects against skin contact and potential splashes.[1] |
| Footwear | Closed-toe, chemical-resistant shoes.[5] | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary for operations with a high potential for aerosol or vapor generation, or in poorly ventilated areas.[6][7] | Protects against inhalation of toxic vapors.[8][9] |
Safe Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][8]
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly.[1] Have all necessary equipment and reagents within the hood to minimize movement in and out.
-
Personal Protective Equipment (PPE) Check: Don the required PPE as specified in the table above. Ensure gloves are intact and have no signs of degradation.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Use appropriate tools such as a spatula or a pipette with a bulb.
-
During the Reaction: Keep the sash of the fume hood at the lowest possible height while maintaining access to the experiment.
-
Post-Handling: Tightly seal the container of this compound after use. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid contaminating your hands. Immediately wash your hands thoroughly with soap and water.[10]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.[1][2]
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8] |
| Spill | For small spills within a fume hood, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).[10] For larger spills, evacuate the area and contact the appropriate emergency response team.[2] |
Disposal Plan
All waste containing this compound, including empty containers, is considered hazardous waste.[2][8]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[8] The label should clearly state "HAZARDOUS WASTE" and include the chemical name.[1]
-
Segregation: Do not mix hydrazine waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[8]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizers.[8]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office.[1]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
